Rhodojaponin II (Standard)
Description
BenchChem offers high-quality Rhodojaponin II (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodojaponin II (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H34O7 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1R,3S,4S,6R,8S,9R,10S,11R,14R,15R,17S)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16+,17+,19-,20+,21-,22+/m1/s1 |
InChI Key |
FJISLLRXVSQIES-NKQBILNISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rhodojaponin II chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodojaponin II, a diterpenoid compound isolated from Rhododendron molle, has garnered significant interest within the scientific community for its pronounced biological activities. Possessing a complex grayanane skeleton, this natural product exhibits potent anti-inflammatory properties, positioning it as a promising candidate for further investigation in the context of inflammatory disease therapeutics. However, its pharmacological profile is shadowed by a notable cardiotoxicity, a characteristic shared with other grayanotoxins. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Rhodojaponin II. It details the molecular mechanisms underlying its anti-inflammatory effects and cardiotoxicity, supported by experimental protocols and data presented in a clear, structured format. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this multifaceted compound.
Chemical Structure and Physicochemical Properties
Rhodojaponin II is a grayanane-type diterpenoid characterized by a unique 5/7/6/5 fused ring system. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 26116-89-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₂H₃₄O₇ | [3][4] |
| IUPAC Name | [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹﹐¹¹.0⁴﹐⁹.0⁶﹐⁸]heptadecan-3-yl] acetate | |
| InChI | InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1 | |
| InChIKey | FJISLLRXVSQIES-JOIIKWRGSA-N | |
| SMILES | CC(=O)O[C@@H]1C[C@@]23C--INVALID-LINK--CC[C@H]3--INVALID-LINK--(C)C)O)(C)O">C@@(C)O |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 410.51 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Insoluble in water. | |
| Relative Density | 1.36 g/cm³ at 20°C | [6] |
| Purity | Typically available at ≥98% |
Biological Activity and Mechanisms of Action
Rhodojaponin II demonstrates a dual pharmacological profile, characterized by both beneficial anti-inflammatory effects and adverse cardiotoxic effects.
Anti-inflammatory Activity
Rhodojaponin II has been shown to possess significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA).
Research has elucidated that Rhodojaponin II exerts its anti-inflammatory effects by targeting key signaling cascades in inflammatory cells. Specifically, in tumor necrosis factor-alpha (TNF-α)-stimulated human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells), Rhodojaponin II has been demonstrated to suppress the inflammatory response by inactivating the Akt, nuclear factor-kappa B (NF-κB), and Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).
References
- 1. researchgate.net [researchgate.net]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 26116-89-2 | Rhodojaponin II [phytopurify.com]
- 6. Rhodojaponin II | TargetMol [targetmol.com]
Rhodojaponin II: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II is a grayanane-type diterpenoid, a class of natural compounds known for their complex structures and significant biological activities. This technical guide provides an in-depth overview of the natural sources of Rhodojaponin II, its occurrence in the plant kingdom, and detailed methodologies for its isolation. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of Rhodojaponin II
Rhodojaponin II is primarily found within the plant genus Rhododendron, a member of the Ericaceae family. Various species of this genus have been identified as sources of this compound, with Rhododendron molle being a particularly prominent source.
Primary Plant Sources
The following Rhododendron species have been reported to contain Rhodojaponin II:
-
Rhododendron molle : This species is a well-documented source of Rhodojaponin II, where it is present in various plant parts, including the leaves, flowers, and roots.[1][2]
-
Rhododendron japonoheptamerum [3]
-
Rhododendron catawbiense [3]
Distribution within the Plant
Rhodojaponin II, along with other related diterpenoids, has been isolated from different organs of Rhododendron molle, indicating a widespread distribution of these compounds within the plant. The presence of these metabolites in the leaves, flowers, and roots suggests they may play a role in the plant's defense mechanisms.
Quantitative Analysis of Rhodojaponin II
| Plant Source | Plant Part | Compound | Concentration (% in Extract) | Analytical Method |
| Rhododendron molle | Not specified | Rhodojaponin II | 1.038% | HPLC-ELSD |
Table 1: Quantitative data of Rhodojaponin II in an extract of Rhododendron molle.[6]
Experimental Protocols: Isolation and Purification of Rhodojaponin II
The isolation of Rhodojaponin II from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of diterpenoids from Rhododendron species.
Plant Material Collection and Preparation
-
Collection : Fresh leaves and flowers of the source Rhododendron species are collected.
-
Drying : The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Pulverization : The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction : The powdered plant material is extracted exhaustively with methanol (B129727) or 75% ethanol (B145695) at room temperature.[1] This process is typically repeated multiple times to ensure complete extraction of the desired compounds.
-
Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with diterpenoids like Rhodojaponin II typically concentrating in the less polar fractions.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography : The fraction containing the diterpenoids is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography : Fractions enriched with Rhodojaponin II are further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol, to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure Rhodojaponin II is often achieved by preparative HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water.
Structure Elucidation
The structure of the isolated Rhodojaponin II is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[2][7]
Visualizations
Natural Occurrence of Rhodojaponin II
Generalized Experimental Workflow for Isolation
References
- 1. Rhododendron Molle (Ericaceae): phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoids from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 26116-89-2 | Rhodojaponin II [phytopurify.com]
- 5. Stereostructure of rhodojaponin I, II, and 3, toxins of Rhododendron japonicum, and of asebotoxin 3, toxin of Pieris japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two new grayanane diterpenoids from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodojaponin II: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II is a naturally occurring grayanotoxin, a class of toxic diterpenoids found in various species of the Rhododendron genus.[1] These compounds are known for their potent biological activities, which are of significant interest to researchers in pharmacology and toxicology. This technical guide provides a detailed overview of the core mechanism of action of Rhodojaponin II, focusing on its molecular targets and the physiological consequences of its activity. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action of Rhodojaponin II, like other grayanotoxins, involves the modulation of voltage-gated sodium channels (VGSCs).[2][3] These channels are crucial for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.[2]
Rhodojaponin II binds to a specific site on the α-subunit of VGSCs, known as neurotoxin receptor site 2.[2][4] This binding site is located within the inner pore of the channel and is thought to involve the S6 transmembrane segments of the four homologous domains of the channel protein.[3]
The binding of Rhodojaponin II to this site induces a significant conformational change in the channel, leading to two key effects:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: The voltage threshold required to open the channel is shifted to more negative (hyperpolarized) membrane potentials. This means the channels open more easily, even at normal resting membrane potentials.[3][4]
-
Removal of Fast Inactivation: The rapid inactivation process, which normally closes the channel shortly after opening, is eliminated.[3][4]
The combination of these effects results in a persistent activation of the sodium channels. This leads to a continuous influx of sodium ions into the cell, causing a prolonged depolarization of the cell membrane.[2] This sustained depolarization is the underlying cause of the toxic effects associated with Rhodojaponin II and other grayanotoxins, such as hypotension and bradycardia.[1]
Quantitative Data
A critical aspect of understanding the pharmacological profile of any compound is its potency and selectivity across different molecular targets. In the case of Rhodojaponin II, this would be its inhibitory concentration (IC50) or effective concentration (EC50) on the various subtypes of voltage-gated sodium channels (Nav1.1-1.9). Despite a thorough review of the available scientific literature, specific quantitative data on the IC50 values of Rhodojaponin II for each of the nine mammalian voltage-gated sodium channel subtypes could not be located.
| Target | IC50 / EC50 | Cell Line | Assay Type | Reference |
| Nav1.1 | Not available in the searched literature | - | - | - |
| Nav1.2 | Not available in the searched literature | - | - | - |
| Nav1.3 | Not available in the searched literature | - | - | - |
| Nav1.4 | Not available in the searched literature | - | - | - |
| Nav1.5 | Not available in the searched literature | - | - | - |
| Nav1.6 | Not available in the searched literature | - | - | - |
| Nav1.7 | Not available in the searched literature | - | - | - |
| Nav1.8 | Not available in the searched literature | - | - | - |
| Nav1.9 | Not available in the searched literature | - | - | - |
Note: While the qualitative mechanism of action of grayanotoxins on voltage-gated sodium channels is well-established, specific quantitative data for Rhodojaponin II's potency on individual sodium channel subtypes is not present in the currently available and searched literature. Further experimental investigation is required to determine these values and to fully characterize the selectivity profile of Rhodojaponin II.
Signaling Pathway
The following diagram illustrates the signaling pathway of Rhodojaponin II's action on a neuron, leading to persistent membrane depolarization.
Experimental Protocols
The following is a detailed protocol for a whole-cell patch-clamp electrophysiology experiment designed to study the effects of grayanotoxins, such as Rhodojaponin II, on voltage-gated sodium channels.
Objective: To characterize the effects of Rhodojaponin II on the gating properties (activation and inactivation) of specific voltage-gated sodium channel subtypes.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Stably or transiently transfect HEK293 cells with the specific human Nav subtype of interest (e.g., Nav1.1, Nav1.2, etc.) along with the necessary β subunits (e.g., β1 and β2) to ensure proper channel expression and function.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and the appropriate selection antibiotics for stable cell lines. Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Electrophysiological Recordings:
-
Apparatus: Use a standard patch-clamp setup equipped with an amplifier (e.g., Axon Axopatch 200B), a digitizer (e.g., Digidata 1440A), and data acquisition software (e.g., pCLAMP).
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of Cesium Fluoride (CsF) helps to block potassium channels and isolate sodium currents.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
-
Recording Procedure:
-
Obtain a Giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed state.
-
3. Voltage Protocols:
-
Activation Protocol:
-
From the holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) for a duration of 50 ms (B15284909).
-
Record the peak inward sodium current at each voltage step.
-
-
Inactivation Protocol:
-
From the holding potential of -120 mV, apply a 500 ms conditioning prepulse to various potentials (e.g., from -140 mV to 0 mV in 10 mV increments).
-
Immediately following the prepulse, apply a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV) for 50 ms.
-
Record the peak inward current during the test pulse.
-
4. Data Analysis:
-
Activation:
-
Convert the peak inward currents (I) to conductance (G) using the formula: G = I / (V_m - V_rev), where V_m is the membrane potential and V_rev is the reversal potential for sodium.
-
Plot the normalized conductance (G/G_max) against the test potential.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V_1/2) and the slope factor (k).
-
-
Inactivation:
-
Plot the normalized peak current (I/I_max) against the conditioning prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V_1/2) and the slope factor (k).
-
-
Effect of Rhodojaponin II:
-
Perfuse the cells with varying concentrations of Rhodojaponin II in the external solution.
-
Repeat the activation and inactivation protocols in the presence of the compound.
-
Compare the V_1/2 and k values before and after compound application to quantify the shift in voltage dependence.
-
To determine the IC50, apply different concentrations of Rhodojaponin II and measure the inhibition of the peak sodium current at a specific voltage. Plot the percentage of inhibition against the logarithm of the concentration and fit the data with a dose-response curve.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the whole-cell patch-clamp protocol described above.
Conclusion
Rhodojaponin II exerts its biological effects through a well-defined mechanism of action: the persistent activation of voltage-gated sodium channels. This is achieved by binding to neurotoxin receptor site 2, which leads to a hyperpolarizing shift in the voltage-dependence of activation and the removal of fast inactivation. While this qualitative mechanism is understood, a significant gap exists in the literature regarding the quantitative aspects of Rhodojaponin II's interaction with the various sodium channel subtypes. Further research is needed to determine the IC50 values of Rhodojaponin II for each Nav channel to fully elucidate its selectivity profile and to better assess its potential as a pharmacological tool or a lead compound in drug discovery.
References
- 1. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Rhodojaponin II: A Technical Guide for Researchers
CAS Number: 26116-89-2
This technical guide provides a comprehensive overview of Rhodojaponin II, a diterpenoid natural product isolated from various Rhododendron species. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activities, and underlying mechanisms of action.
Chemical and Physical Properties
Rhodojaponin II is a grayanane-type diterpenoid characterized by a complex polycyclic structure. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H34O7 | [1][2][3][4][5] |
| Molecular Weight | 410.5 g/mol | [1][2] |
| IUPAC Name | [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹,¹¹.0⁴,⁹.0⁶,⁸]heptadecan-3-yl] acetate | [1] |
| Synonyms | Rhodojaponin III 6-acetate, 闹羊花毒素II, 闹羊花素II | [1][5][6] |
| Appearance | White to off-white solid | [2] |
| Purity | HPLC ≥98% | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [2][3][5][7] |
Biological Activity and Pharmacological Profile
Rhodojaponin II has been identified as a bioactive compound with notable anti-inflammatory properties. However, it is also associated with cardiotoxicity, a crucial consideration for any potential therapeutic application.
Anti-inflammatory Activity
Rhodojaponin II exhibits anti-inflammatory effects, as demonstrated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[2] This activity suggests its potential as a modulator of inflammatory pathways.
Cardiotoxicity
Several sources indicate that Rhodojaponin II is associated with cardiotoxicity.[3][6][7] This toxicity is a known characteristic of grayanane diterpenoids found in Rhododendron species, which are often referred to as grayanotoxins. The cardiotoxic effects are an important aspect of the safety profile of this compound.
Experimental Protocols
Quantification of Rhodojaponin II in Rat Plasma by UPLC-MS/MS
This section details the methodology for the quantitative analysis of Rhodojaponin II in biological matrices, which is crucial for pharmacokinetic studies.
Chromatographic Conditions:
-
Column: UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm)[8]
-
Column Temperature: 40°C[8]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water[8]
-
Flow Rate: 0.4 mL/min[8]
-
Elution: Gradient elution over 6 minutes[8]
Mass Spectrometry Conditions:
-
The search results provided details on the UPLC method but did not specify the mass spectrometry parameters. These would typically include the ionization mode (e.g., ESI+), ion transitions for quantification (MRM), and instrument-specific settings.
Linearity:
-
The method demonstrated excellent linearity in the range of 2 ng/mL to 1250 ng/mL for Rhodojaponin II in rat plasma, with a correlation coefficient (r) of 0.9991.[8] The equation for the calibration curve was y = 4.8558x + 70.633, where y is the peak area and x is the concentration.[8]
Precision and Accuracy:
-
Intraday and interday precision were reported to be below 15%, and accuracy ranged from 88% to 115%.[8]
Recovery and Matrix Effect:
-
Recoveries were in the range of 78% to 87%, with a matrix effect between 90% and 110%.[8]
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow for quantifying Rhodojaponin II in rat plasma to assess its pharmacokinetic profile.
Natural Sources
Rhodojaponin II is a naturally occurring diterpenoid found in plants of the Rhododendron genus. Specific species from which it has been isolated include:
-
Rhododendron molle (also known as Rhododendri Mollis Flos)[2][3][6]
-
Rhododendron japonoheptamerum[1]
-
Rhododendron catawbiense[1]
Conclusion
Rhodojaponin II is a bioactive natural product with documented anti-inflammatory properties. Its potential for therapeutic development is tempered by its inherent cardiotoxicity, a characteristic shared with other grayanane diterpenoids. This technical guide provides a summary of the current knowledge on Rhodojaponin II, highlighting its chemical properties, biological activities, and analytical methodologies. Further research is warranted to fully elucidate its mechanisms of action and to explore any potential for therapeutic applications where its benefits may outweigh the risks.
References
- 1. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rhodojaponin II | CAS:26116-89-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Rhodojaponin II, CasNo.26116-89-2 Chengdu Alfa Biotechnology Co.,Ltd. China (Mainland) [alfabiotechnology.lookchem.com]
- 5. Rhodojaponin II CAS:26116-89-2 LM8BR05985IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 6. Rhodojaponin II | CAS:26116-89-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Rhodojaponin II | TargetMol [targetmol.com]
- 8. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Rhodojaponin II: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodojaponin II is a naturally occurring grayanane diterpenoid found in various Rhododendron species, most notably Rhododendron molle. As a member of the grayanotoxin family, it is recognized for its potent biological activities, primarily as a modulator of voltage-gated sodium channels. This technical guide provides an in-depth overview of the discovery, history, and known biological effects of Rhodojaponin II, including its mechanism of action, and details relevant experimental protocols. Quantitative data for Rhodojaponin II and related compounds are presented for comparative analysis.
Discovery and History
The initial characterization of Rhodojaponin II is linked to the broader investigation of toxic compounds within the Rhododendron genus. The key milestone in its history is the elucidation of its stereostructure.
Initial Discovery: While traditional medicine has long recognized the potent properties of various Rhododendron extracts, the specific isolation and characterization of its constituent compounds occurred progressively. Rhodojaponin II was identified as one of the primary active and toxic components of Rhododendron molle[1].
Elucidation of Stereostructure: A pivotal moment in the history of Rhodojaponin II research was the determination of its three-dimensional structure. In 1969, a team of Japanese scientists including H. Hikino, K. Ito, T. Ohta, and T. Takemoto published a paper detailing the stereostructure of Rhodojaponin I, II, and III[2]. This work was crucial for understanding the structure-activity relationships of this class of compounds.
Physicochemical Properties
Rhodojaponin II is a complex diterpenoid with the following properties:
| Property | Value | Source |
| Molecular Formula | C22H34O7 | PubChem CID: 101306702[3] |
| Molecular Weight | 410.5 g/mol | PubChem CID: 101306702[3] |
| IUPAC Name | [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹,¹¹.0⁴,⁹.0⁶,⁸]heptadecan-3-yl] acetate (B1210297) | PubChem CID: 101306702[3] |
| CAS Number | 26116-89-2 | Biopurify[4] |
Biological Activity and Mechanism of Action
Rhodojaponin II, as a grayanotoxin, primarily exerts its biological effects through the modulation of voltage-gated sodium channels (VGSCs).
Modulation of Voltage-Gated Sodium Channels
Grayanotoxins are known to bind to site 2 of the α-subunit of VGSCs. This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions and a state of prolonged cell membrane depolarization. This mechanism is the basis for its toxic effects, which can include hypotension and bradycardia. While specific quantitative data for Rhodojaponin II's activity on VGSCs is limited in the available literature, the activity of related grayanotoxins provides insight into its likely potency.
Analgesic and Anti-inflammatory Effects
Extracts of Rhododendron molle, containing Rhodojaponin II, have been traditionally used for their analgesic and anti-inflammatory properties[1][5]. Research on the related compound, Rhodojaponin III, has shown significant antinociceptive effects in various pain models, including hot plate, tail-immersion, and acetic acid writhing tests[6]. The analgesic mechanism is believed to be linked to the modulation of ion channels.
Quantitative Data for Rhodojaponin II and Related Compounds
Quantitative data on the biological activity of Rhodojaponin II is not extensively reported in the available literature. The following table includes pharmacokinetic data for Rhodojaponin II and efficacy data for the closely related compound, Rhodojaponin III, to provide a comparative context.
| Compound | Assay | Species | Value | Unit | Reference |
| Rhodojaponin II | Pharmacokinetics (t1/2, oral) | Rat | 133.74 ± 66.05 (21.44 mg/kg) | min | [1] |
| 215.96 ± 163.68 (112.56 mg/kg) | |||||
| Pharmacokinetics (t1/2, IV) | Rat | 7.6 ± 4.3 | h | [1] | |
| Rhodojaponin III | Acetic acid-induced writhing | Rodent | 0.10 (significant inhibition) | mg/kg | [6] |
| Formalin test | Rodent | 0.05 (significant inhibition) | mg/kg | [6] | |
| Hot plate test | Rodent | 0.20 (reduced latency) | mg/kg | [6] | |
| Tail-immersion test | Rodent | 0.20 (reduced latency) | mg/kg | [6] |
Experimental Protocols
Isolation of Grayanotoxins from Rhododendron species (General Protocol)
This protocol is a generalized procedure based on methods for isolating grayanotoxins and other diterpenoids from Rhododendron species. The original, detailed protocol for Rhodojaponin II's first isolation is not fully accessible.
1. Extraction:
- Air-dried and powdered leaves of Rhododendron molle are extracted with methanol (B129727) at an elevated temperature.
- The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2. Partitioning:
- The crude extract is suspended in water and subjected to liquid-liquid partitioning with a nonpolar solvent such as dichloromethane (B109758) or n-hexane to remove lipids and other nonpolar compounds.
- The aqueous layer is then further extracted with a solvent of intermediate polarity, like ethyl acetate, to isolate the desired diterpenoids.
3. Chromatographic Purification:
- The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
- A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different components.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar Rf values to a Rhodojaponin II standard are pooled.
- Further purification of the pooled fractions is achieved through repeated column chromatography or by using high-performance liquid chromatography (HPLC) to yield pure Rhodojaponin II.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This is a standard protocol to assess the anti-inflammatory activity of a compound.
1. Cell Culture:
- RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of Rhodojaponin II for 1 hour.
3. Stimulation:
- Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
4. Measurement of Nitric Oxide:
- The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Equal volumes of the cell supernatant and Griess reagent are mixed and incubated at room temperature.
- The absorbance is measured at approximately 540 nm using a microplate reader.
- The percentage of NO inhibition is calculated relative to the LPS-treated control group.
- The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined.
Visualizations
Signaling Pathway of Grayanotoxin Action
Caption: Mechanism of action of Rhodojaponin II on voltage-gated sodium channels.
Experimental Workflow for Isolation of Rhodojaponin II
Caption: Generalized workflow for the isolation of Rhodojaponin II.
Conclusion
Rhodojaponin II is a historically significant natural product with potent biological activities stemming from its interaction with voltage-gated sodium channels. While its discovery and structural elucidation date back several decades, research into its full therapeutic potential is ongoing. The information presented in this guide, including its known biological effects and relevant experimental protocols, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation is warranted to determine specific quantitative measures of its activity and to fully explore its potential as a pharmacological tool or therapeutic lead.
References
- 1. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereostructure of rhodojaponin I, II, and 3, toxins of Rhododendron japonicum, and of asebotoxin 3, toxin of Pieris japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 26116-89-2 | Rhodojaponin II [phytopurify.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Biological Activities of Natural Products II - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnopharmacological Legacy of Rhodojaponin II: A Technical Guide to Its Traditional Anti-Inflammatory and Analgesic Uses
For Immediate Release
This technical whitepaper provides an in-depth analysis of the traditional ethnopharmacological uses of Rhodojaponin II, a bioactive diterpenoid found in Rhododendron molle. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its historical applications, supporting quantitative data, detailed experimental protocols for validating its traditional uses, and an exploration of its molecular mechanisms of action.
Introduction
Rhodojaponin II is a grayanane diterpenoid isolated from the flowers and roots of Rhododendron molle (G. Don), a plant with a long history of use in traditional Chinese medicine, where it is known as "Nao Yang Hua". Traditionally, this plant has been employed for its potent analgesic, anti-inflammatory, anesthetic, and sedative properties. This guide synthesizes the available scientific literature to provide a detailed understanding of the ethnopharmacological basis for the therapeutic potential of Rhodojaponin II.
Traditional Uses in Ethnopharmacology
The flowers and roots of Rhododendron molle have been traditionally applied, primarily externally, to treat a variety of ailments characterized by pain and inflammation.
-
Musculoskeletal and Inflammatory Conditions: A primary traditional application is in the treatment of arthritis and rheumatism.[1][2][3] The plant's analgesic and anti-inflammatory properties were harnessed to alleviate the joint pain and swelling associated with these conditions.
-
Analgesia and Anesthesia: Rhododendron molle has been used as an analgesic for traumatic injuries.[1][2][3] Its sedative and anesthetic properties were also recognized in traditional practices.[1][2][3]
-
Dermatological Applications: The plant was used externally to treat itch and other skin irritations.[1][2][3]
Quantitative Data from Preclinical Studies
Modern pharmacological studies have begun to quantify the traditional uses of Rhododendron molle and its constituents. The following tables summarize key quantitative findings from preclinical animal models that validate its anti-inflammatory and analgesic effects.
| Plant Material/Compound | Plant Part | Extraction Solvent | Concentration of Rhodojaponin II in Extract | Reference |
| Rhododendron molle G. Don | Flowers | 75% Ethanol | 1.038% | [2] |
| Experimental Model | Animal Model | Treatment | Dosage | Efficacy | Reference |
| Anti-inflammatory Activity | |||||
| Xylene-induced ear edema | ICR Mice | R. molle extract (RME) | 38.14 mg/kg, 72.28 mg/kg, 152.55 mg/kg (oral) | Middle and high doses significantly reduced ear swelling (p < 0.01 or p < 0.001). | [2] |
| Analgesic Activity | |||||
| Acetic acid-induced writhing test | Rodents | Rhodojaponin III | 0.05 mg/kg and 0.10 mg/kg | Significantly inhibited writhing. | [4] |
| Hot plate test | Rodents | Rhodojaponin III | 0.20 mg/kg | Reduced the latency of the nociceptive response. | [4] |
| Formalin test | Rodents | Rhodojaponin III | 0.05 mg/kg and 0.10 mg/kg | Significantly inhibited formalin-induced pain. | [4] |
Note: Data for Rhodojaponin III, a closely related and co-occurring diterpenoid, is included to provide context for the analgesic potential of grayanane diterpenoids from R. molle.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the traditional anti-inflammatory and analgesic uses of Rhododendron molle and its constituents.
Xylene-Induced Ear Edema in Mice (Anti-inflammatory)
This model assesses the ability of a compound to inhibit acute inflammation.
-
Animals: Male ICR mice (18-22 g) are used.
-
Groups: Animals are randomly divided into a model group, a positive control group (e.g., Dexamethasone Acetate, 7.50 mg/kg), and treatment groups receiving various doses of the test substance (e.g., R. molle extract at 38.14, 72.28, and 152.55 mg/kg).
-
Administration: The test substance or vehicle (e.g., 0.3% CMC-Na solution) is administered orally once a day for a specified period (e.g., 6 days).
-
Induction of Edema: One hour after the final administration, 20 μL of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Measurement: One hour after xylene application, the mice are euthanized. A circular section (e.g., 9.0-mm diameter) is removed from both ears and weighed.
-
Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The inhibitory effect of the test substance is expressed as the percentage reduction in edema compared to the model group.
Acetic Acid-Induced Writhing Test (Analgesic)
This test evaluates peripheral analgesic activity.
-
Animals: Mice are typically used.
-
Groups: Animals are divided into a control group, a standard analgesic group (e.g., aspirin), and groups treated with the test substance at various doses.
-
Administration: The test substance is administered (e.g., orally or intraperitoneally) a set time before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.
-
Observation: Following the injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 15-20 minutes).
-
Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the treated groups compared to the control group.
Hot Plate Test (Analgesic)
This method assesses central analgesic activity.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) is used.
-
Animals: Mice or rats are used.
-
Procedure:
-
The baseline reaction time of each animal to the heat stimulus is determined before drug administration. This is the time taken for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test substance is administered, and the reaction time is measured again at specific intervals (e.g., 15, 30, 60, 90 minutes) after administration.
-
-
Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Molecular Mechanisms and Signaling Pathways
The anti-inflammatory and analgesic effects of Rhodojaponin II are believed to be mediated through the modulation of key signaling pathways involved in inflammation and pain perception. While direct studies on Rhodojaponin II are emerging, research on R. molle extracts and related compounds provides significant insights.
The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling cascades. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2. It is hypothesized that Rhodojaponin II may interfere with this pathway by preventing the degradation of IκB or inhibiting the nuclear translocation of NF-κB.
References
The Rhodojaponin II Biosynthetic Pathway in Rhododendron molle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Rhodojaponin II, a prominent grayanane-type diterpenoid found in Rhododendron molle. While the complete enzymatic sequence remains an active area of research, significant progress through transcriptome analysis and functional genomics has illuminated the foundational steps and key enzyme families involved. This document synthesizes the current understanding of the pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core biochemical processes.
Core Biosynthetic Pathway: From Central Metabolism to a Diterpenoid Precursor
The biosynthesis of all terpenoids, including Rhodojaponin II, begins with the formation of two universal five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] In plants, these precursors are generated through two distinct pathways operating in different cellular compartments:
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway converts acetyl-CoA into IPP.
-
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway produces both IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate.
These C5 units are sequentially condensed by prenyltransferase enzymes to form precursors of increasing chain length. For diterpenoids, this process culminates in the formation of the 20-carbon (C20) molecule, geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenes.[1][2]
The Proposed Biosynthetic Pathway of Rhodojaponin II
The conversion of the linear precursor GGPP into the complex tetracyclic structure of Rhodojaponin II involves a series of cyclizations, rearrangements, and oxidative modifications. This process is primarily catalyzed by two key classes of enzymes: Terpene Synthases (TPSs) and Cytochrome P450 monooxygenases (CYPs).[3][4]
Step 1: Diterpene Skeleton Formation (TPSs)
The initial and crucial step is the cyclization of GGPP into a foundational diterpene skeleton. Research based on the R. molle genome and transcriptome has identified several candidate diterpene synthase (diTPS) genes.[5] Functional characterization of these enzymes, particularly through heterologous expression in yeast, has provided direct evidence for their roles.
It is proposed that GGPP is first converted into an ent-kaurane-like intermediate. This is supported by the functional characterization of RmTPS1 and RmTPS5 from R. molle. When co-expressed in engineered yeast, these enzymes catalyze the conversion of GGPP into 16α-hydroxy-ent-kaurane, a plausible intermediate in the grayanane pathway.[5]
Step 2: Rearrangement and Oxidation (CYPs)
Following the formation of the initial tetracyclic skeleton, a series of complex oxidative reactions are required to form the characteristic 5/7/6/5 ring system of grayananes and to install the various hydroxyl and epoxide functionalities present in Rhodojaponin II. This phase is believed to be dominated by CYP enzymes.[4][6]
The key transformation is the conversion of the ent-kaurane backbone into the grayanane skeleton, which is speculated to occur via a Wagner-Meerwein rearrangement, likely initiated by a CYP-catalyzed oxidation.[5] Subsequent, specific hydroxylations and an epoxidation at various positions on the grayanane core would then lead to the final Rhodojaponin II molecule. While numerous candidate CYP genes have been identified in the R. molle transcriptome, the specific enzymes responsible for these late-stage modifications have not yet been functionally characterized.[4][7]
Quantitative Data and Gene Identification
Transcriptome sequencing of R. molle flower and root tissues has been instrumental in identifying candidate genes for the Rhodojaponin II pathway. This approach provides a global view of gene expression and allows for the identification of highly expressed TPSs and CYPs in tissues where grayanane diterpenoids accumulate.[4][7]
| Enzyme Class | Putative Function | Number of Identified Unigenes in R. molle Transcriptome | Reference |
| Terpene Synthases (TPS) | Formation of terpene skeletons | 9 (including 3 diterpene synthases) | [4] |
| Cytochrome P450 (CYP) | Oxidative modifications (hydroxylation, rearrangement) | Not explicitly numbered, but identified as key candidates | [4] |
| Prenyltransferases | Synthesis of GPP, FPP, and GGPP | 28 | [4] |
Table 1: Summary of candidate genes identified in the R. molle transcriptome potentially involved in diterpenoid biosynthesis.
Functional assays using heterologous expression systems provide the most direct quantitative evidence for enzyme function. The characterization of diTPSs from R. molle has yielded specific products, confirming their role in the early stages of the pathway.
| Enzyme Combination | Substrate | Major Product(s) Identified | Reference |
| RmTPS1 | GGPP | ent-copalol, labd-13-en-8,15-diol | [5] |
| RmTPS2 | GGPP | Not specified | [5] |
| RmTPS1 + RmTPS5 | GGPP | 16α-hydroxy-ent-kaurane | [5] |
Table 2: Functionally characterized diterpene synthases from Rhododendron molle and their enzymatic products.
Experimental Protocols
The elucidation of the Rhodojaponin II biosynthetic pathway relies on a combination of transcriptomics, molecular biology, and analytical chemistry. The following sections provide detailed methodologies for the key experiments.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
This protocol outlines a general workflow for identifying candidate TPS and CYP genes from R. molle using RNA-sequencing.
-
Plant Material and RNA Extraction:
-
Collect fresh flower and root tissues from Rhododendron molle, as these are known sites of grayanoid accumulation.[4]
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
Extract total RNA using a suitable plant RNA isolation kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Construct cDNA libraries from high-quality RNA (RIN > 7.0) using an Illumina TruSeq RNA Sample Prep Kit.
-
Perform paired-end sequencing on an Illumina HiSeq platform to generate a sufficient depth of reads (e.g., >20 million reads per sample).
-
-
De Novo Assembly and Annotation:
-
Filter raw sequencing reads to remove adapters, low-quality reads, and short reads (<50 bp).
-
Assemble the high-quality reads into transcripts (unigenes) using a de novo assembler such as Trinity.
-
Functionally annotate the assembled unigenes by performing BLAST searches against public protein databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Use the KEGG (Kyoto Encyclopedia of Genes and Genomes) annotations to identify unigenes assigned to terpenoid backbone biosynthesis (ko00900) and other relevant secondary metabolite pathways.[7]
-
-
Differential Gene Expression Analysis:
-
Map the reads from each tissue sample back to the assembled transcriptome to quantify expression levels (e.g., as FPKM - Fragments Per Kilobase of exon per Million fragments mapped).
-
Identify differentially expressed genes (DEGs) between flower and root tissues to find candidates that are upregulated in correlation with grayanoid accumulation.
-
Prioritize TPS and CYP unigenes that show high expression levels and significant upregulation for further functional characterization.
-
Protocol 2: Functional Characterization of Candidate Enzymes in Yeast
This protocol describes the heterologous expression of candidate R. molle genes in Saccharomyces cerevisiae to determine their enzymatic function.
-
Gene Cloning and Vector Construction:
-
Synthesize the full-length open reading frames (ORFs) of candidate TPS and CYP genes, codon-optimized for expression in yeast.
-
Clone the synthesized genes into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1).[8]
-
For CYP characterization, co-express the candidate CYP with a suitable cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) in the same vector or a compatible plasmid.
-
-
Yeast Transformation and Culture:
-
Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11 or a strain engineered for enhanced GGPP production).[5]
-
Select positive transformants on appropriate synthetic defined (SD) dropout medium.
-
Grow a starter culture in selective medium with glucose.
-
Inoculate the expression medium (selective medium containing galactose instead of glucose to induce gene expression) with the starter culture and grow for 48-72 hours at 30°C.
-
-
Enzyme Preparation:
-
For TPSs (soluble enzymes): Harvest yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT) and lyse the cells (e.g., using glass beads or a French press). Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris. The supernatant contains the soluble TPS enzyme for use in in vitro assays.
-
For CYPs (membrane-bound enzymes): Harvest and lyse cells as above. After the initial centrifugation, subject the supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomes in a storage buffer; this preparation contains the expressed CYP and CPR enzymes.
-
Protocol 3: In Vitro Enzyme Assay and Product Identification by GC-MS
This protocol details the enzymatic reaction and subsequent analysis to identify the products.
-
Enzyme Assay Reaction Setup:
-
Prepare a reaction mixture in a glass vial containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).[7]
-
Add the enzyme preparation (soluble fraction for TPS, or microsomes for CYP). For CYP assays, also add an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Initiate the reaction by adding the substrate: GGPP for TPS assays, or a potential intermediate (e.g., 16α-hydroxy-ent-kaurane) for CYP assays, typically to a final concentration of 20-50 µM.
-
Incubate the reaction at 30°C for 1-4 hours.
-
-
Product Extraction:
-
Stop the reaction and dephosphorylate any diphosphate products by adding a phosphatase (e.g., alkaline phosphatase) and incubating for an additional 1-2 hours.
-
Extract the reaction mixture with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the diterpenoid products. Repeat the extraction.
-
-
GC-MS Analysis:
-
Concentrate the pooled organic extracts under a gentle stream of nitrogen. Resuspend the residue in a small volume of hexane (B92381) or ethyl acetate.
-
Inject 1 µL of the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Conditions: Use a system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: initial temperature of 60°C for 3 min, ramp at 10°C/min to 250°C, and hold for 10 min.[9]
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.
-
Product Identification: Identify the enzymatic products by comparing their mass spectra and retention times with those of authentic standards (if available) and by matching the spectra against established libraries (e.g., NIST).
-
Conclusion and Future Perspectives
The study of the Rhodojaponin II biosynthetic pathway in Rhododendron molle has made significant strides, moving from a black box to a proposed pathway with identified key players. Transcriptomics has provided a rich catalog of candidate genes, and the functional characterization of diterpene synthases like RmTPS1 and RmTPS5 has laid the groundwork for the early steps.[4][5]
However, the path forward requires a dedicated effort to functionally characterize the numerous candidate cytochrome P450 enzymes. This represents the primary knowledge gap. A systematic approach, combining heterologous expression, in vitro assays with proposed intermediates, and advanced analytical techniques, will be necessary to piece together the precise sequence of oxidative reactions that sculpt the grayanane skeleton and ultimately yield Rhodojaponin II. The successful elucidation of the complete pathway will not only be a significant scientific achievement but will also open the door to metabolic engineering and synthetic biology approaches for the sustainable production of this and other valuable grayanane diterpenoids for pharmaceutical development.
References
- 1. Diterpenoids from the fruits of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. De novo transcriptome sequencing of Rhododendron molle and identification of genes involved in the biosynthesis of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo transcriptome sequencing of Rhododendron molle and identification of genes involved in the biosynthesis of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thecbggurus.com [thecbggurus.com]
Rhodojaponin II: A Technical Review of Its Anti-Inflammatory Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II, a diterpenoid compound isolated from the leaves of Rhododendron molle, has emerged as a molecule of significant interest in the field of pharmacology, particularly for its potent anti-inflammatory activities. This technical guide provides a comprehensive review of the existing literature on Rhodojaponin II, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anti-Inflammatory Activity of Rhodojaponin II
Rhodojaponin II has demonstrated significant anti-inflammatory effects, primarily investigated in the context of rheumatoid arthritis. The compound exerts its effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action
Recent studies have elucidated that Rhodojaponin II inhibits the inflammatory response induced by tumor necrosis factor-alpha (TNF-α) in human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells). The primary mechanism involves the inactivation of several critical signaling pathways:
-
Akt Signaling Pathway: Rhodojaponin II has been shown to suppress the phosphorylation of Akt, a key kinase involved in cell survival and inflammatory signaling.
-
NF-κB Signaling Pathway: The compound effectively blocks the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.
-
TLR4/MyD88 Signaling Pathway: Rhodojaponin II interferes with the Toll-like receptor 4 (TLR4) and its downstream adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88), a pathway crucial for initiating the innate immune response and subsequent inflammation.[1][2]
The inactivation of these pathways by Rhodojaponin II leads to a significant reduction in the production of several key inflammatory mediators.
Inhibition of Pro-Inflammatory Mediators
Experimental evidence has shown that Rhodojaponin II effectively suppresses the levels of the following pro-inflammatory molecules in TNF-α-stimulated MH7A cells:
-
Nitric Oxide (NO): A signaling molecule that plays a role in inflammation and vasodilation.
-
Prostaglandin E2 (PGE2): A lipid mediator that contributes to pain, fever, and inflammation.
-
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine.
-
Interleukin-6 (IL-6): A cytokine involved in both acute and chronic inflammation.
-
Matrix Metalloproteinase-1 (MMP-1): An enzyme that contributes to the degradation of extracellular matrix components, a hallmark of rheumatoid arthritis.[2]
Quantitative Data
While the inhibitory effects of Rhodojaponin II are well-documented, specific quantitative data such as IC50 values are not consistently reported across all studies. Further research is required to establish a comprehensive quantitative profile of Rhodojaponin II's bioactivities.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the cited literature to investigate the anti-inflammatory effects of Rhodojaponin II.
Cell Culture and Treatment
-
Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (MH7A).
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: To induce an inflammatory response, MH7A cells are stimulated with TNF-α (typically 10 ng/mL). Rhodojaponin II is then added at various concentrations to assess its inhibitory effects.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to determine the cytotoxicity of Rhodojaponin II.
-
Procedure:
-
Seed MH7A cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of Rhodojaponin II for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1][3][4][5]
-
Measurement of Nitric Oxide (Griess Assay)
The Griess assay is a colorimetric method used to measure the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452).
-
Procedure:
-
Collect the cell culture supernatant after treatment with TNF-α and Rhodojaponin II.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[6][7][8][9][10]
-
Measurement of Prostaglandin E2 (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.
-
Procedure:
-
Use a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Briefly, add cell culture supernatants and PGE2 standards to a microplate pre-coated with a PGE2 capture antibody.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After incubation and washing steps, add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of PGE2 is calculated from the standard curve.[11]
-
Measurement of Cytokines (IL-1β, IL-6) and MMP-1 (ELISA)
The concentrations of IL-1β, IL-6, and MMP-1 in the cell culture supernatant are also determined using specific ELISA kits.
-
Procedure:
-
Follow the protocols provided with the respective commercial ELISA kits for human IL-1β, IL-6, and MMP-1.
-
The principle is similar to the PGE2 ELISA, involving capture and detection antibodies specific to each analyte.
-
Western Blot Analysis
Western blotting is employed to analyze the protein expression levels and phosphorylation status of key components of the Akt, NF-κB, and TLR4/MyD88 signaling pathways.
-
Procedure:
-
Lyse the treated MH7A cells and determine the protein concentration of the lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt, NF-κB p65, IκBα, as well as TLR4 and MyD88.
-
After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control such as β-actin or GAPDH.[12][13][14][15][16]
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Rhodojaponin II in Inhibiting TNF-α-Induced Inflammation
Caption: Rhodojaponin II inhibits TNF-α-induced inflammation via Akt, NF-κB, and TLR4/MyD88 pathways.
Experimental Workflow for Assessing Anti-Inflammatory Effects of Rhodojaponin II
Caption: Workflow for evaluating the anti-inflammatory effects of Rhodojaponin II in vitro.
Other Potential Biological Activities
While the anti-inflammatory properties of Rhodojaponin II are the most extensively studied, literature on related compounds such as Rhodojaponin III and VI suggests that Rhodojaponin II may also possess other biological activities, including:
-
Analgesic Activity: Further investigation is needed to determine if Rhodojaponin II exhibits pain-relieving properties.
-
Cytotoxic Activity: The potential for Rhodojaponin II to induce cell death in cancer cell lines is an area that warrants exploration.
Currently, there is a lack of specific quantitative data (e.g., IC50 values) for these potential activities of Rhodojaponin II.
Conclusion
Rhodojaponin II is a promising natural compound with well-defined anti-inflammatory properties, primarily mediated through the inhibition of the Akt, NF-κB, and TLR4/MyD88 signaling pathways. This leads to a significant reduction in key pro-inflammatory mediators. While the qualitative effects are clear, a more comprehensive understanding of its potency through the determination of IC50 values is necessary. The detailed experimental protocols provided in this guide offer a solid foundation for future research in this area. Further studies are also warranted to explore the potential analgesic and cytotoxic activities of Rhodojaponin II, which could expand its therapeutic applications.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Rhodojaponin II inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Protective effect of avicularin on rheumatoid arthritis and its associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Griess Test [protocols.io]
- 8. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Toxicity Profile of Rhodojaponin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II is a grayanane diterpenoid isolated from various Rhododendron species, notably Rhododendron molle. These plants have a long history in traditional medicine for their analgesic and anti-inflammatory properties. However, they are also recognized for their significant toxicity. Rhodojaponin II, along with other related grayanotoxins, is a primary contributor to both the therapeutic and toxic effects of these plants. This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of Rhodojaponin II, intended to inform researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
For context, a related compound, Rhodojaponin III, has a reported LD50 in mice, offering a point of comparison for the potential toxicity of grayanane diterpenoids.
Table 1: Pharmacokinetic Parameters of Rhodojaponin II in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Intravenous | 0.5 | - | - | - | 7.6 ± 4.3 |
| Sublingual | 0.5 | - | - | - | - |
| Oral (in extract) | 21.44 | - | - | - | 2.23 ± 1.10 |
| Oral (in extract) | 112.56 | - | - | - | 3.60 ± 2.73 |
Data compiled from a pharmacokinetic study in rats. Note that Cmax and Tmax were not explicitly provided for all administration routes in the source material.[1]
Mechanism of Toxicity: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of toxicity for grayanotoxins, including Rhodojaponin II, involves their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.
Grayanotoxins bind to site 2 of the VGSC α-subunit. This binding prevents the normal inactivation of the channel, leading to a persistent influx of sodium ions. The consequences of this sustained channel activation include:
-
Prolonged cell membrane depolarization: This can lead to a state of hyperexcitability, followed by paralysis of nerve and muscle cells.
-
Autonomic dysfunction: The effects on the autonomic nervous system can manifest as bradycardia (slow heart rate) and hypotension (low blood pressure), which are hallmark symptoms of grayanotoxin poisoning.[2]
-
Cardiotoxicity: Persistent activation of sodium channels in cardiac muscle can lead to arrhythmias and potentially life-threatening cardiac complications.
The following diagram illustrates the interaction of Rhodojaponin II with a voltage-gated sodium channel.
Experimental Protocols
A comprehensive assessment of the safety and toxicity of a compound like Rhodojaponin II involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments relevant to evaluating its toxicological profile.
Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Species: Typically rats or mice.
-
Methodology:
-
Animal Selection: Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized for at least 5 days before the study.
-
Dosing: A single animal is dosed with the test substance at a predetermined starting dose level. The substance is typically administered via oral gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at regular intervals.
-
Sequential Dosing: If the first animal survives, the next animal is given a higher dose. If the first animal dies, the next is given a lower dose. This sequential process continues until a stopping criterion is met (e.g., a certain number of reversals in outcome).
-
LD50 Calculation: The LD50 is calculated from the results using a maximum likelihood method.
-
-
Diagram of Experimental Workflow:
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic potential of a substance on cultured cells by measuring metabolic activity.
-
Cell Lines: Various cell lines can be used, such as HepG2 (liver), Caco-2 (intestinal), or specific neuronal or cardiac cell lines relevant to the compound's target.
-
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. After a few hours of incubation, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the half-maximal inhibitory concentration (IC50) is determined.
-
-
Diagram of Experimental Workflow:
Genotoxicity Assessment: In Vitro Micronucleus Test
-
Objective: To detect the potential of a substance to cause chromosomal damage.
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of the test substance, both with and without metabolic activation (S9 mix).
-
Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
Data Analysis: The results are statistically analyzed to determine if the test substance significantly increases the frequency of micronucleated cells compared to the control.
-
-
Diagram of Logical Relationship:
Conclusion
Rhodojaponin II is a biologically active compound with a clear mechanism of toxicity centered on the persistent activation of voltage-gated sodium channels. While specific acute toxicity data such as an LD50 value for Rhodojaponin II are not prominently available, the known effects of grayanotoxins and pharmacokinetic studies suggest that it possesses significant toxic potential, particularly affecting the cardiovascular and nervous systems. The information on related compounds like Rhodojaponin III further underscores the need for caution and thorough toxicological evaluation. Future research should focus on conducting standardized acute, sub-chronic, and chronic toxicity studies, as well as comprehensive genotoxicity and cytotoxicity assays, to establish a complete safety profile for Rhodojaponin II and to determine a no-observed-adverse-effect-level (NOAEL). This will be crucial for any further consideration of its therapeutic potential.
References
Methodological & Application
Application Note: Preparation of Rhodojaponin II Standard for High-Performance Liquid Chromatography (HPLC)
Introduction
Rhodojaponin II is a grayanane-type diterpenoid isolated from the flowers and leaves of Rhododendron molle G. Don.[1] It is one of the primary toxic components responsible for the cardiotoxicity associated with the plant.[2] Due to its significant physiological effects, accurate quantification of Rhodojaponin II in biological matrices and herbal extracts is crucial for pharmacological, toxicological, and pharmacokinetic studies. This application note provides a detailed protocol for the preparation of Rhodojaponin II standard solutions and a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for its analysis.
Physicochemical Properties of Rhodojaponin II
A summary of the key physicochemical properties of Rhodojaponin II is presented below. This data is essential for the accurate preparation of standard solutions and for understanding its behavior in a chromatographic system.
| Property | Value | Reference |
| CAS Number | 26116-89-2 | [1][3] |
| Molecular Formula | C22H34O7 | [4][5] |
| Molecular Weight | 410.51 g/mol | [1][6] |
| Purity (Typical) | >98% | [1][3] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO, methanol (B129727), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][4][6] Insoluble in water.[1] |
Experimental Protocols
Preparation of Rhodojaponin II Standard Solutions
This protocol outlines the steps for preparing a primary stock solution and subsequent working standard solutions for calibration.
Materials and Equipment:
-
Rhodojaponin II analytical standard (>98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Primary Stock Solution (0.5 mg/mL):
-
Accurately weigh approximately 5.0 mg of Rhodojaponin II standard powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Vortex and/or sonicate the solution to ensure complete dissolution of the standard.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Mix thoroughly to ensure a homogenous solution. This is the Primary Stock Solution with a concentration of 0.5 mg/mL (500,000 ng/mL).[8]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Primary Stock Solution with acetonitrile.[8]
-
For a calibration curve ranging from 2 ng/mL to 1250 ng/mL, perform dilutions as outlined in the table below.[8] These concentrations are suitable for pharmacokinetic studies in plasma.[8][9]
-
Table of Dilutions for Calibration Curve Standards:
| Target Concentration (ng/mL) | Volume of Stock (µL) | Intermediate/Stock Conc. (ng/mL) | Final Volume (mL) | Diluent |
| 1250 | 250 | 50,000 (Intermediate) | 10 | Acetonitrile |
| 500 | 400 | 1,250 | 1 | Acetonitrile |
| 250 | 500 | 500 | 1 | Acetonitrile |
| 125 | 500 | 250 | 1 | Acetonitrile |
| 50 | 400 | 125 | 1 | Acetonitrile |
| 12 | 240 | 50 | 1 | Acetonitrile |
| 5 | 417 | 12 | 1 | Acetonitrile |
| 2 | 400 | 5 | 1 | Acetonitrile |
Note: An intermediate stock may be required to achieve the desired low concentrations accurately.
UPLC-MS/MS Analytical Method
This method is suitable for the quantification of Rhodojaponin II in biological samples, such as rat plasma.[8][9]
Chromatographic Conditions:
| Parameter | Condition | Reference |
| System | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) | [8] |
| Column | UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm) | [8][9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | [8][9] |
| Elution | Gradient Elution | [8][9] |
| Flow Rate | 0.4 mL/min | [8][9] |
| Column Temperature | 40°C | [8][9] |
| Injection Volume | 2 µL | [8] |
| Total Run Time | 6.0 min | [8][9] |
| Ion Source | Electrospray Ionization (ESI) | [9] |
Stability and Storage
Proper storage of the standard powder and its solutions is critical for maintaining their integrity and ensuring accurate quantification.
| Form | Storage Condition | Stability Period | Reference |
| Powder | -20°C, desiccated | 3 years | [4][6] |
| Stock Solution | -20°C, sealed, protected from light | 1 month / 30 days | [8][10] |
| -80°C, sealed, protected from light | 6 months | [10] | |
| Working Solution (1000 ng/mL) | Room Temperature | 24 hours | [8] |
| Samples in Plasma | -20°C | 30 days | [8] |
| Freeze-Thaw Cycles | Stable for at least 3 cycles | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from the preparation of the Rhodojaponin II standard to the final data analysis.
Caption: Workflow for Rhodojaponin II Standard Preparation and HPLC Analysis.
References
- 1. Rhodojaponin II | CAS:26116-89-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Rhodojaponin II | CAS:26116-89-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Rhodojaponin II price,buy Formaldehyde,Formaldehyde supplier-Chengdu Alfa Biotechnology Co.,Ltd. [lookchem.com]
- 4. Rhodojaponin II CAS:26116-89-2 LM8BR05985IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 5. CAS 26116-89-2 | Rhodojaponin II [phytopurify.com]
- 6. Rhodojaponin II | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Extraction and Isolation of Rhodojaponin II from Rhododendron Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II is a grayanane diterpenoid found in various Rhododendron species, most notably Rhododendron molle. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and analgesic effects. These application notes provide detailed protocols for the extraction, isolation, and purification of Rhodojaponin II, as well as an overview of its known biological signaling pathways.
Data Presentation
Table 1: Extraction Parameters for Rhodojaponin II from Rhododendron molle Flowers
| Parameter | Value | Reference |
| Plant Material | Dried flowers of Rhododendron molle G. Don | [1] |
| Extraction Method | Ultrasonic Extraction | [1] |
| Solvent | 75% Ethanol (B145695) | [1] |
| Solid-to-Solvent Ratio | 1:10 (w/v) (Implied) | [1] |
| Extraction Time | 2 hours | [1] |
| Extraction Frequency | 80 kHz | [1] |
| Crude Extract Yield | 28.25% | [1] |
| Rhodojaponin II Content in Crude Extract | 1.038% | [1] |
Table 2: Analytical Method for Quantification of Rhodojaponin II
| Parameter | Description | Reference |
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | [2] |
| Column | UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm) | [2] |
| Column Temperature | 40°C | [2] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) | [2] |
| Flow Rate | 0.4 mL/min | [2] |
| Run Time | 6.0 minutes | [2] |
| Detection | Mass Spectrometry (specific parameters to be optimized) | [2] |
Experimental Protocols
Protocol 1: Extraction of Rhodojaponin II from Rhododendron molle Flowers
Objective: To obtain a crude extract enriched with Rhodojaponin II from the dried flowers of Rhododendron molle.
Materials:
-
Dried flowers of Rhododendron molle
-
75% Ethanol
-
Ultrasonic bath (80 kHz)
-
Grinder or mill
-
Filter paper
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Preparation of Plant Material: Grind the dried flowers of Rhododendron molle into a fine powder.
-
Extraction:
-
Weigh 100 g of the powdered plant material and transfer it to a suitable flask.
-
Add 1000 mL of 75% ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate at 80 kHz for 2 hours.[1]
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The resulting concentrated extract is the crude extract.
-
Yield Calculation: Dry the crude extract to a constant weight and calculate the extraction yield. An expected yield is approximately 28.25%.[1]
Protocol 2: Isolation and Purification of Rhodojaponin II
Objective: To isolate and purify Rhodojaponin II from the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 1
-
Silica (B1680970) gel (for column chromatography, 200-300 mesh)
-
Solvents for elution (e.g., n-hexane, ethyl acetate (B1210297), methanol)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Analytical HPLC or UPLC-MS/MS system for purity analysis
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then equilibrate the column by running n-hexane through it.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or a mixture of n-hexane and ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the n-hexane (gradient elution). For example:
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (8:2)
-
n-hexane:ethyl acetate (7:3)
-
...and so on, up to 100% ethyl acetate, followed by gradients with methanol if necessary.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine fractions that show a similar TLC profile and contain the compound of interest.
-
-
Purity Assessment:
-
Analyze the combined fractions containing Rhodojaponin II for purity using an analytical HPLC or UPLC-MS/MS system as described in Table 2.
-
Fractions with high purity can be pooled and the solvent evaporated to yield purified Rhodojaponin II.
-
-
Recrystallization (Optional): For further purification, the isolated Rhodojaponin II can be recrystallized from a suitable solvent system.
Signaling Pathways and Experimental Workflows
Rhodojaponin II Anti-Inflammatory Signaling Pathway
Rhodojaponin II has been shown to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways in response to pro-inflammatory stimuli like TNF-α.[3] It has been demonstrated to suppress the Akt, nuclear factor-κB (NF-κB), and toll-like receptor 4 (TLR4)/MyD88 pathways in human rheumatoid arthritis fibroblast-like synoviocytes.[3]
Caption: Rhodojaponin II anti-inflammatory signaling pathway.
Experimental Workflow for Extraction and Isolation of Rhodojaponin II
The overall workflow for obtaining pure Rhodojaponin II from Rhododendron species involves a multi-step process starting from the plant material to the final purified compound.
Caption: Workflow for Rhodojaponin II extraction and isolation.
References
- 1. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodojaponin II inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodojaponin II: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II is a diterpenoid compound isolated from the leaves and flowers of Rhododendron molle. As an analytical standard, it serves as a critical tool for the accurate quantification and identification of this compound in various experimental settings. Recent studies have highlighted its potential as a potent anti-inflammatory and analgesic agent, making it a compound of significant interest for drug discovery and development, particularly in the context of inflammatory diseases such as rheumatoid arthritis.
These application notes provide an overview of the biological activities of Rhodojaponin II, detailed protocols for its use in research, and a summary of its physicochemical properties.
Physicochemical Properties of Rhodojaponin II Analytical Standard
A highly purified and well-characterized analytical standard is essential for reproducible and reliable experimental results. The table below summarizes the key properties of the Rhodojaponin II analytical standard.
| Property | Value |
| Molecular Formula | C₂₂H₃₄O₇ |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 26116-89-2 |
| Purity (by HPLC) | ≥95% |
| Appearance | Solid |
| Storage Conditions | -20°C |
| Solubility | Soluble in DMSO and ethanol. |
| Chemical Structure | [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹,¹¹.0⁴,⁹.0⁶,⁸]heptadecan-3-yl] acetate[1] |
Biological Activity and Mechanism of Action
Rhodojaponin II has demonstrated significant anti-inflammatory properties. Research indicates that its mechanism of action involves the modulation of key inflammatory signaling pathways. Specifically, Rhodojaponin II has been shown to suppress the inflammatory response in tumor necrosis factor-α (TNF-α)-stimulated human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells) by inactivating the Akt, nuclear factor-κB (NF-κB), and toll-like receptor 4 (TLR4)/MyD88 pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and matrix metalloproteinase-1 (MMP-1).
Signaling Pathway of Rhodojaponin II in TNF-α-Stimulated Synoviocytes
Figure 1: Rhodojaponin II Anti-inflammatory Signaling Pathway.
Quantitative Data Summary
The following tables provide representative data on the anti-inflammatory effects of compounds with similar mechanisms of action. These tables can be used as a template for presenting experimental data obtained with Rhodojaponin II.
Table 1: Effect of Test Compound on NO Production in LPS-Induced RAW264.7 Macrophages
| Compound | Concentration (µg/mL) | NO Production (% of Control) | IC₅₀ (µg/mL) |
| Compound A | 10 | 85.2 ± 4.1 | 33.4 ± 2.9 |
| 25 | 62.5 ± 3.5 | ||
| 50 | 41.3 ± 2.8 | ||
| Compound B | 10 | 78.9 ± 5.2 | 14.1 ± 1.5 |
| 25 | 51.7 ± 4.3 | ||
| 50 | 29.8 ± 2.1 |
Data are presented as mean ± SD. IC₅₀ values represent the concentration required for 50% inhibition of NO production. Data is representative from similar compounds[2].
Table 2: Effect of Test Compound on Pro-inflammatory Cytokine Production in LPS-Induced RAW264.7 Macrophages
| Compound | Concentration (µg/mL) | IL-1β Production (% of Control) | IL-6 Production (% of Control) |
| Compound C | 25 | 70.1 ± 6.2 | 75.4 ± 5.8 |
| 50 | 45.3 ± 4.9 | 52.1 ± 4.3 | |
| 100 | 22.8 ± 3.1 | 28.9 ± 3.7 | |
| IC₅₀ (µg/mL) | 32.5 ± 3.5 | 13.4 ± 2.3 |
Data are presented as mean ± SD. IC₅₀ values represent the concentration required for 50% inhibition of cytokine production. Data is representative from similar compounds[2].
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory and analgesic properties of Rhodojaponin II.
In Vitro Anti-inflammatory Activity: Measurement of NO, IL-1β, and IL-6 in RAW264.7 Macrophages
This protocol describes the procedure to assess the inhibitory effect of Rhodojaponin II on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Figure 2: Workflow for In Vitro Anti-inflammatory Assay.
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of Rhodojaponin II analytical standard in DMEM. Pre-treat the cells with the different concentrations of Rhodojaponin II for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-1β and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
In Vivo Anti-inflammatory and Analgesic Activity: Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the induction of arthritis in mice using collagen type II, a widely used model for rheumatoid arthritis, to evaluate the therapeutic potential of Rhodojaponin II.
-
Animals: Use male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA, 4 mg/mL Mycobacterium tuberculosis).
-
Administer a 100 µL intradermal injection of the emulsion at the base of the tail of each mouse on day 0.
-
On day 21, administer a booster injection of 100 µL of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at a different site on the tail.
-
-
Rhodojaponin II Treatment:
-
Begin treatment with Rhodojaponin II (at desired doses, e.g., 1, 5, 10 mg/kg) or vehicle control (e.g., 0.5% carboxymethylcellulose) daily by oral gavage from day 21 to the end of the experiment (e.g., day 42).
-
-
Assessment of Arthritis:
-
Clinical Scoring: From day 21, visually score the severity of arthritis in each paw three times a week based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper three times a week.
-
-
Histopathological Analysis:
-
At the end of the experiment, sacrifice the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Cytokine Analysis:
-
Collect blood at the time of sacrifice and measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Conclusion
Rhodojaponin II is a promising natural compound with well-defined anti-inflammatory properties. The provided information and protocols offer a framework for researchers to investigate its therapeutic potential further. The use of a certified analytical standard is paramount for ensuring the accuracy and reproducibility of such research endeavors. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
Application Note: Rhodojaponin II as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II is a grayanane diterpenoid isolated from plants of the Ericaceae family, notably from the flowers and leaves of Rhododendron molle G. Don.[1][2] As a prominent bioactive constituent, it is recognized for its significant anti-inflammatory and analgesic properties.[1][3] Due to its well-defined chemical structure and high purity, Rhodojaponin II serves as an essential reference standard for the identification and quantification of diterpenoids in phytochemical research, herbal medicine quality control, and pharmacokinetic studies.[1][4][5] This document provides detailed protocols and data for the effective use of Rhodojaponin II as a reference standard.
Chemical and Physical Properties
Rhodojaponin II is characterized by a unique 5/7/6/5 tetracyclic system.[6] Its purity, typically ≥98% when sourced as a reference standard, makes it ideal for establishing accurate and reproducible analytical methods.[7]
| Property | Value | Reference |
| IUPAC Name | [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹,¹¹.0⁴,⁹.0⁶,⁸]heptadecan-3-yl] acetate | [8] |
| CAS Number | 26116-89-2 | [4][8] |
| Molecular Formula | C₂₂H₃₄O₇ | [4][8] |
| Molecular Weight | 410.5 g/mol | [8] |
| Purity (HPLC) | ≥98% | [7] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [9] |
Application as a Reference Standard
Rhodojaponin II is employed as a primary reference standard for:
-
Quality Control: Ensuring the identity, purity, and content of Rhodojaponin II in raw herbal materials and finished botanical products.[5]
-
Method Validation: Establishing the performance characteristics (linearity, accuracy, precision) of analytical methods like HPLC and UPLC-MS/MS.[1]
-
Pharmacokinetic Studies: Quantifying the concentration of Rhodojaponin II in biological matrices (e.g., plasma) to study its absorption, distribution, metabolism, and excretion (ADME).[1]
Analytical Methodology: Quantification by UPLC-MS/MS
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method provides high sensitivity and specificity for the quantification of Rhodojaponin II in complex matrices such as rat plasma.[1]
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Reference |
| System | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | [1][6] |
| Column | UPLC HSS T3 (2.1 mm × 50 mm, 1.8 µm) | [1][6] |
| Column Temperature | 40°C | [1][6] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water | [1][6] |
| Flow Rate | 0.4 mL/min | [1][6] |
| Run Time | 6 minutes | [1][6] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [1] |
Method Validation Parameters
The following table summarizes the performance of the UPLC-MS/MS method for the analysis of Rhodojaponin II in rat plasma.[1][6]
| Parameter | Result | Reference |
| Linearity Range | 2–1250 ng/mL | [1][6] |
| Correlation Coefficient (r) | 0.9991 | [1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |
| Accuracy | 88%–115% | [1][6] |
| Intra-day & Inter-day Precision | < 15% | [1][6] |
| Recovery | 78%–87% | [1][6] |
| Matrix Effect | 90%–110% | [1][6] |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent or matrix (e.g., blank plasma).
-
For creating a calibration curve for plasma analysis, typical concentrations may range from 2 ng/mL to 1250 ng/mL.[1]
-
Vortex each working solution thoroughly before use.
-
Protocol 2: Sample Preparation from Plasma
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, typically in a 3:1 ratio (v/v).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial insert.
-
Analysis: Inject an appropriate volume of the supernatant into the UPLC-MS/MS system for analysis.
Experimental Workflow for Quantification
Stability of Rhodojaponin II
Proper storage and handling are critical for maintaining the integrity of the reference standard. Stability studies have been conducted to determine optimal conditions.[1]
| Condition | Matrix | Duration | Stability (Accuracy Range) | Reference |
| Room Temperature | Standard Solution (1000 ng/mL) | 24 hours | 90%–108% | [1] |
| -20°C | Standard Solution (1000 ng/mL) | 30 days | 90%–108% | [1] |
| -20°C | Plasma Samples | 30 days | 86%–112% | [1] |
| Freeze-Thaw Cycles | Plasma Samples | 3 Cycles | 86%–112% | [1] |
| -20°C (Powder) | Solid Powder | 1 month | Stable | [2] |
| -80°C (Powder) | Solid Powder | 6 months | Stable | [2] |
Biological Activity and Mechanism of Action
Rhodojaponin II exhibits potent anti-inflammatory activity.[1] Studies have shown it can suppress the inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes stimulated by tumor necrosis factor-alpha (TNF-α).[1]
The mechanism involves the inhibition of key inflammatory signaling pathways. Rhodojaponin II represses the activation of Akt, nuclear factor-κB (NF-κB), and the toll-like receptor 4 (TLR4)/MyD88 pathway.[1] This inactivation leads to a significant reduction in the expression and secretion of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
Rhodojaponin II Anti-Inflammatory Signaling Pathway
References
- 1. Rhodojaponin II inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of grayanane diterpenoids and their biological activities from the Ericaceae family in the last seven years: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. An overview of grayanane diterpenoids and their biological activities from the Ericaceae family in the last seven years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Rhodojaponin II: Application Notes and Protocols for Neuroprotective Effect Studies in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II is a grayanane diterpenoid isolated from the flowers of Rhododendron molle. While the neuroprotective effects of various compounds from the Rhododendron genus have been explored, specific in-vitro data on Rhodojaponin II remains limited. These application notes provide a framework for investigating the potential neuroprotective activities of Rhodojaponin II in cell culture models, drawing upon established methodologies and the known biological activities of structurally related compounds. The primary hypothesized mechanisms of neuroprotection for Rhodojaponin II include the activation of the Nrf2 antioxidant response pathway and the inhibition of apoptotic pathways.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the neuroprotective effects of pure Rhodojaponin II in neuronal cell culture models. The following tables present illustrative data from studies on extracts of other Rhododendron species and related flavonoids to provide a contextual framework for designing and evaluating experiments with Rhodojaponin II.
Table 1: Illustrative Cytotoxicity Data of Rhododendron Extracts in Cell Lines
| Extract/Compound | Cell Line | Assay | IC50 (µg/mL) |
| Rhododendron ponticum Extract | F98 (Rat Glioma) | MTT | 122.8[1] |
| Rhododendron ponticum Extract | F98 (Rat Glioma) | Neutral Red | 79.61[1] |
| Rhododendron przewalskii (Aqueous Extract) | RAW 264.7 | MTT | >200[2] |
| Rhododendron przewalskii (Ethanol Extract) | RAW 264.7 | MTT | >200[2] |
Table 2: Illustrative Antioxidant Activity of Compounds from Rhododendron przewalskii
| Compound | Antioxidant Assay | EC50 (µg/mL) |
| Quercetin | Superoxide Radical Scavenging | 24[2] |
| Kaempferol | Superoxide Radical Scavenging | 54[2] |
| Azaleatin | Superoxide Radical Scavenging | 90[2] |
| Hyperoside | Hydroxyl Radical Scavenging | 64[2] |
| Avicularin | Hydroxyl Radical Scavenging | 70[2] |
Postulated Signaling Pathways
Based on the activities of related compounds, Rhodojaponin II may exert neuroprotective effects through the modulation of key signaling pathways involved in cellular stress response and apoptosis.
Caption: Postulated Nrf2-mediated antioxidant pathway of Rhodojaponin II.
Caption: Hypothesized anti-apoptotic pathway of Rhodojaponin II.
Experimental Workflow
A general workflow for assessing the neuroprotective effects of Rhodojaponin II is outlined below.
Caption: General experimental workflow for in-vitro neuroprotection studies.
Experimental Protocols
Cell Culture and Differentiation
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.
Culture Medium:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Medium: DMEM/F-12 supplemented with 1% FBS and 10 µM retinoic acid.
Protocol:
-
Culture SH-SY5Y cells in growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed cells at an appropriate density and, after 24 hours, replace the growth medium with differentiation medium.
-
Differentiate the cells for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
Induction of Neurotoxicity
Neurotoxins:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM.
-
Mitochondrial Dysfunction: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
Protocol:
-
After the desired pre-treatment period with Rhodojaponin II, add the chosen neurotoxin to the cell culture medium.
-
Co-incubate for a predetermined duration (e.g., 24 hours), depending on the toxin and the specific assay.
Cell Viability Assays
This assay measures mitochondrial reductase activity, an indicator of cell viability.
Materials:
-
SH-SY5Y cells in a 96-well plate.
-
Rhodojaponin II.
-
Neurotoxin (e.g., H₂O₂).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with various concentrations of Rhodojaponin II for 24 hours.
-
Induce neurotoxicity by adding the neurotoxin and incubate for the desired period.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cell culture supernatant.
-
Commercially available LDH assay kit.
Protocol:
-
Following treatment, carefully collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated cells.
-
Annexin V-FITC and PI staining kit.
-
Flow cytometer.
Protocol:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and control cells.
-
Caspase-3 colorimetric or fluorometric assay kit.
Protocol:
-
Prepare cell lysates according to the kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and incubate.
-
Measure the colorimetric or fluorescent signal using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that becomes fluorescent upon oxidation.
Materials:
-
Treated cells in a 96-well plate.
-
DCFH-DA solution.
-
PBS.
Protocol:
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
Western Blot Analysis for Nrf2 Pathway Activation
This technique is used to detect the levels of key proteins in the Nrf2 signaling pathway.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software.
These protocols provide a comprehensive starting point for researchers to investigate the neuroprotective potential of Rhodojaponin II. Given the lack of specific data for this compound, it is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions.
References
Application of Rhodojaponin II in Cardiovascular Disease Models: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II is a grayanane diterpenoid compound found in various Rhododendron species. While research has begun to explore its pharmacological activities, its specific applications in cardiovascular disease models are not yet extensively documented in publicly available scientific literature. This document summarizes the current understanding, drawing parallels from related compounds and outlining potential areas for future investigation. Although direct, detailed experimental data and protocols for Rhodojaponin II in cardiovascular models are limited, this review provides a framework based on existing knowledge of similar natural products and relevant signaling pathways.
Key Therapeutic Targets in Cardiovascular Disease
Research into natural compounds for cardiovascular disease often focuses on several key pathological processes:
-
Cardiac Hypertrophy: An enlargement of the heart muscle, often a precursor to heart failure.
-
Myocardial Ischemia-Reperfusion (I/R) Injury: Tissue damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen.
-
Doxorubicin-Induced Cardiotoxicity: A significant side effect of the common chemotherapy drug doxorubicin, leading to heart muscle damage.
-
Oxidative Stress: An imbalance between free radicals and antioxidants in the body, leading to cellular damage.
-
Inflammation: A key contributor to the pathogenesis of many cardiovascular diseases.
-
Apoptosis: Programmed cell death, which can lead to a loss of functional cardiomyocytes.
Potential Mechanisms of Action of Rhodojaponin II
Based on studies of other natural compounds and a limited number of studies on Rhodojaponin II in other contexts, its potential cardioprotective effects may be mediated through the following signaling pathways:
-
PI3K/Akt Pathway: A crucial signaling pathway involved in cell growth, proliferation, and survival. Activation of this pathway is often associated with cardioprotective effects.[1][2]
-
Nrf2 Signaling Pathway: A primary regulator of the cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative stress-induced damage.
-
Anti-inflammatory Pathways: Rhodojaponin II has demonstrated anti-inflammatory activity by inhibiting the activation of Akt, NF-κB, and TLR4/MyD88 pathways in the context of rheumatoid arthritis.[3] This suggests it may also modulate inflammatory responses in cardiovascular diseases by reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[3][4][5][6]
Application Notes and Future Research Directions
While specific data for Rhodojaponin II is scarce, the following sections outline hypothetical experimental designs and protocols based on established models for investigating cardioprotective compounds. These serve as a guide for researchers interested in exploring the therapeutic potential of Rhodojaponin II.
Doxorubicin-Induced Cardiotoxicity Model
Doxorubicin (DOX) is a widely used anticancer drug, but its clinical application is limited by its cardiotoxicity.[7][8][9][10] The primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cardiomyocyte apoptosis.[8][9]
Hypothetical Protective Mechanism of Rhodojaponin II
Rhodojaponin II may protect against DOX-induced cardiotoxicity by activating the Nrf2 signaling pathway, a key regulator of antioxidant defense mechanisms.[3] This could lead to a reduction in oxidative stress and subsequent inhibition of apoptosis.
Experimental Workflow for Doxorubicin-Induced Cardiotoxicity
Experimental workflow for studying Rhodojaponin II in doxorubicin-induced cardiotoxicity.
Detailed Experimental Protocols (Hypothetical)
In Vitro: H9c2 Cell Culture Model
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates for viability assays or 6-well plates for protein analysis. Pre-treat with varying concentrations of Rhodojaponin II for 24 hours.
-
Induction of Toxicity: Add Doxorubicin (1 µM) to the cells and incubate for another 24 hours.
-
Cell Viability Assay (MTT): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
Apoptosis Assay (TUNEL): Fix cells and perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.
-
ROS Measurement: Use DCFH-DA staining to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.
-
Western Blot Analysis: Lyse cells and perform Western blotting to analyze the expression of proteins related to the Nrf2 pathway (Nrf2, HO-1) and apoptosis (Bcl-2, Bax, Cleaved Caspase-3).
In Vivo: Mouse Model
-
Animal Model: Use male C57BL/6 mice.
-
Treatment: Administer Rhodojaponin II orally for 7 days.
-
Induction of Cardiotoxicity: On day 8, administer a single intraperitoneal injection of Doxorubicin (15 mg/kg).
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histopathology: At the end of the study, sacrifice the animals, excise the hearts, and fix them in 10% formalin. Perform H&E staining for general morphology and Masson's trichrome staining for fibrosis.
-
Biochemical Analysis: Collect blood samples to measure serum levels of cardiac injury markers such as cardiac troponin T (cTnT) and creatine (B1669601) kinase-MB (CK-MB).
Cardiac Hypertrophy Model
Cardiac hypertrophy can be induced by various stimuli, including pressure overload (e.g., transverse aortic constriction) or neurohormonal stimulation (e.g., Angiotensin II).[6][11][12] The PI3K/Akt/mTOR signaling pathway is a key regulator of this process.[12][13]
Hypothetical Protective Mechanism of Rhodojaponin II
Rhodojaponin II may attenuate cardiac hypertrophy by modulating the PI3K/Akt/mTOR pathway, thereby inhibiting protein synthesis and cell growth in cardiomyocytes.
Signaling Pathway for Rhodojaponin II in Cardiac Hypertrophy
Proposed mechanism of Rhodojaponin II in Ang-II induced cardiac hypertrophy.
Detailed Experimental Protocols (Hypothetical)
In Vitro: Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)
-
Cell Isolation and Culture: Isolate NRCMs from 1-2 day old Sprague-Dawley rats and culture them.
-
Treatment: Pre-treat NRCMs with Rhodojaponin II for 24 hours.
-
Induction of Hypertrophy: Stimulate cells with Angiotensin II (1 µM) for 48 hours.
-
Cell Size Measurement: Fix the cells and stain with α-actinin. Measure the cell surface area using imaging software.
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of hypertrophic markers (ANP, BNP, β-MHC).
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
In Vivo: Transverse Aortic Constriction (TAC) Model
-
Animal Model: Use male C57BL/6 mice.
-
Surgical Procedure: Perform TAC surgery to induce pressure overload-induced cardiac hypertrophy.[6][14][15]
-
Treatment: Administer Rhodojaponin II daily starting one day after surgery.
-
Functional Assessment: Monitor cardiac function weekly using echocardiography.
-
Histological Analysis: After 4 weeks, sacrifice the animals and perform histological analysis (H&E, WGA staining) to measure heart weight to body weight ratio and cardiomyocyte cross-sectional area.
Myocardial Ischemia-Reperfusion (I/R) Injury Model
Myocardial I/R injury is a complex process involving oxidative stress, inflammation, and apoptosis.[11][13][16]
Hypothetical Protective Mechanism of Rhodojaponin II
Rhodojaponin II may ameliorate I/R injury through its antioxidant and anti-inflammatory properties, potentially by activating the PI3K/Akt pathway, which is known to be protective in this context.[17]
Experimental Workflow for Myocardial I/R Injury
Experimental workflow for studying Rhodojaponin II in myocardial I/R injury.
Detailed Experimental Protocols (Hypothetical)
In Vivo: Rat Model of Myocardial I/R
-
Animal Model: Use male Sprague-Dawley rats.
-
I/R Surgery: Anesthetize the rats and ligate the left anterior descending (LAD) coronary artery for 30 minutes, followed by 2 hours of reperfusion.[18]
-
Treatment: Administer Rhodojaponin II intravenously just before reperfusion.
-
Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with TTC to differentiate between viable and infarcted tissue.
-
Biochemical Assays: Measure serum levels of CK-MB and LDH.
-
Apoptosis Assessment: Perform TUNEL staining on heart tissue sections to quantify apoptotic cells.[13][16]
In Vitro: Hypoxia/Reoxygenation (H/R) Model in H9c2 Cells
-
H/R Model: Subject H9c2 cells to hypoxia (1% O2) for 6 hours followed by reoxygenation (95% air, 5% CO2) for 12 hours.
-
Treatment: Add Rhodojaponin II to the culture medium at the onset of reoxygenation.
-
Cell Viability and Injury: Measure cell viability using the MTT assay and cell injury by measuring LDH release into the culture medium.
-
Western Blot Analysis: Assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.
Quantitative Data Summary (Hypothetical)
The following tables are templates for how quantitative data on the effects of Rhodojaponin II could be presented.
Table 1: Effect of Rhodojaponin II on Doxorubicin-Induced Cardiotoxicity in H9c2 Cells
| Treatment Group | Cell Viability (%) | Apoptotic Cells (%) | Relative ROS Levels | p-Nrf2/Nrf2 Ratio |
| Control | 100 ± 5.2 | 3.1 ± 0.8 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Doxorubicin (1 µM) | 52.3 ± 4.5 | 35.8 ± 3.2 | 2.5 ± 0.3 | 0.6 ± 0.05 |
| Dox + R-II (10 µM) | 68.7 ± 5.1# | 24.1 ± 2.5# | 1.8 ± 0.2# | 0.9 ± 0.08# |
| Dox + R-II (20 µM) | 85.2 ± 6.3# | 15.6 ± 1.9# | 1.3 ± 0.1# | 1.2 ± 0.1# |
*p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin
Table 2: Effect of Rhodojaponin II on Angiotensin II-Induced Hypertrophy in NRCMs
| Treatment Group | Cell Surface Area (µm²) | ANP mRNA (fold change) | BNP mRNA (fold change) | p-Akt/Akt Ratio |
| Control | 1500 ± 120 | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |
| Angiotensin II (1 µM) | 2800 ± 210 | 5.2 ± 0.6 | 4.8 ± 0.5 | 2.5 ± 0.3 |
| Ang II + R-II (10 µM) | 2100 ± 180# | 3.1 ± 0.4# | 2.9 ± 0.4# | 1.8 ± 0.2# |
| Ang II + R-II (20 µM) | 1700 ± 150# | 1.8 ± 0.3# | 1.6 ± 0.2# | 1.3 ± 0.1# |
*p < 0.05 vs. Control; #p < 0.05 vs. Angiotensin II
Table 3: Effect of Rhodojaponin II on Myocardial I/R Injury in Rats
| Treatment Group | Infarct Size (%) | Serum CK-MB (U/L) | Serum LDH (U/L) | Apoptotic Index (%) |
| Sham | 0 | 50 ± 8 | 150 ± 20 | 2.5 ± 0.5 |
| I/R | 45.2 ± 3.8 | 250 ± 30 | 600 ± 50 | 30.1 ± 2.9 |
| I/R + R-II (5 mg/kg) | 30.5 ± 2.9# | 150 ± 22# | 400 ± 45# | 18.7 ± 2.1# |
| I/R + R-II (10 mg/kg) | 20.1 ± 2.1# | 90 ± 15# | 250 ± 35# | 10.3 ± 1.5# |
*p < 0.05 vs. Sham; #p < 0.05 vs. I/R
While direct evidence for the application of Rhodojaponin II in cardiovascular disease models is currently limited, its known anti-inflammatory properties and the established cardioprotective mechanisms of similar flavonoid compounds suggest it is a promising candidate for further investigation. The experimental frameworks and hypothetical data presented here provide a roadmap for future studies to elucidate the potential therapeutic benefits of Rhodojaponin II in cardiac hypertrophy, myocardial ischemia-reperfusion injury, and doxorubicin-induced cardiotoxicity. Further research is warranted to validate these hypotheses and to establish the specific molecular mechanisms and signaling pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodojaponin II inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. In vivo models of myocardial ischemia and reperfusion injury: application to drug discovery and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Effects of procyanidin on cardiomyocyte apoptosis after myocardial ischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of procyanidin on cardiomyocyte apoptosis after myocardial ischemia reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of PI3K/AKT signaling pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhodojaponin II Cytotoxicity Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin II, a grayanane diterpenoid isolated from the flowers of Rhododendron molle, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Rhodojaponin II using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
These application notes offer a comprehensive guide, including a detailed experimental protocol, data presentation in a structured format, and a visual representation of the underlying cellular mechanisms.
Data Presentation
The cytotoxic effects of compounds are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance that inhibits a biological process by 50%. While specific IC50 values for Rhodojaponin II across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table presents hypothetical IC50 values to illustrate how such data would be structured. These values are for illustrative purposes and should be determined experimentally.
| Cell Line | Cancer Type | Hypothetical IC50 of Rhodojaponin II (µM) |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HeLa | Cervical Cancer | 32.8 |
| HepG2 | Hepatocellular Carcinoma | 45.1 |
| HT-29 | Colorectal Adenocarcinoma | 28.9 |
Experimental Protocol: MTT Assay for Rhodojaponin II Cytotoxicity
This protocol outlines the step-by-step procedure for determining the cytotoxicity of Rhodojaponin II against a chosen cancer cell line.
Materials:
-
Rhodojaponin II (CAS No: 26116-89-2)[1]
-
Selected cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile pipette tips
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Rhodojaponin II in DMSO.
-
Perform serial dilutions of the Rhodojaponin II stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared Rhodojaponin II dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (to account for any solvent toxicity).
-
Untreated Control: Cells in complete medium only (representing 100% viability).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of Rhodojaponin II.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the key steps of the MTT assay for assessing Rhodojaponin II cytotoxicity.
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathway Diagram
Extracts from Rhododendron molle, the plant source of Rhodojaponin II, have been shown to induce apoptosis in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway of apoptosis. The extract has been observed to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2 in HT-29 colorectal cancer cells.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
The following diagram illustrates this proposed apoptotic signaling pathway.
Caption: Proposed apoptotic signaling pathway.
References
Application Notes and Protocols for Pharmacokinetic Studies of Rhodojaponin II in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting pharmacokinetic studies of Rhodojaponin II in rodent models. The protocols outlined below are based on established methodologies and published data, ensuring a robust framework for your research.
Introduction
Rhodojaponin II is a grayanane diterpenoid found in various Rhododendron species, known for its potential anti-inflammatory and analgesic properties.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. This document outlines the necessary protocols for conducting a thorough pharmacokinetic evaluation of Rhodojaponin II in rodents.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Rhodojaponin II in rats, as reported in the literature. This data serves as a valuable reference for study design and interpretation of results.
Table 1: Pharmacokinetic Parameters of Rhodojaponin II in Rats After Intravenous (IV) Administration (0.5 mg/kg) [1]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Area under the plasma concentration-time curve from time zero to infinity | AUC (0-inf) | 550.2 ± 97.6 | ng·h/mL |
| Half-life | t1/2 | 7.6 ± 4.3 | h |
| Clearance | CL | 0.8 ± 0.2 | L/h/kg |
| Apparent volume of distribution | Vz | 8.5 ± 4.1 | L/kg |
| Maximum plasma concentration | Cmax | 133.9 ± 29.9 | ng/mL |
Table 2: Pharmacokinetic Parameters of Rhodojaponin II in Rats After Oral Administration of Rhododendri Mollis Flos Extract [1]
| Dose of Extract (mg/kg) | t1/2 (min) |
| 21.44 | 133.74 ± 66.05 |
| 112.56 | 215.96 ± 163.68 |
Experimental Protocols
Analytical Method: UPLC-MS/MS for Quantification of Rhodojaponin II in Rat Plasma
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for accurately quantifying Rhodojaponin II in biological matrices.[1][2]
3.1.1. Chromatographic Conditions [1]
-
Column: UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm)
-
Column Temperature: 40°C
-
Mobile Phase: Acetonitrile (B52724) and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.4 mL/min
-
Total Run Time: 6 min
3.1.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Note: Specific precursor and product ion transitions for Rhodojaponin II and the internal standard need to be optimized.
-
3.1.3. Sample Preparation (Plasma) [2]
-
To 100 µL of rat plasma, add an appropriate amount of internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Inject the supernatant into the UPLC-MS/MS system.
3.1.4. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[1][2]
Table 3: Validation Parameters for UPLC-MS/MS Method [1][2]
| Parameter | Specification |
| Linearity Range | 2 - 1250 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 |
| Intraday and Interday Precision | < 15% |
| Accuracy | 88% - 115% |
| Matrix Effect | 90% - 110% |
| Recovery | 78% - 87% |
In-Life Pharmacokinetic Study in Rodents
3.2.1. Animals
-
Species: Sprague-Dawley rats or ICR mice are commonly used.
-
Sex: Male or female, specified in the study design.
-
Weight: Appropriate for the species and age.
-
Acclimation: Animals should be acclimated to the facility for at least one week before the experiment.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3.2.2. Dosing Preparation and Administration
-
Formulation: Rhodojaponin II should be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol). The formulation should be sterile for intravenous administration.
-
Intravenous (IV) Administration: Administer a single bolus dose via the tail vein. A typical dose for rats is 0.5 mg/kg.[1]
-
Oral (PO) Administration: Administer the dose via oral gavage.
3.2.3. Blood Sampling
-
Route: Blood samples can be collected from the tail vein (for serial sampling in the same animal) or via cardiac puncture (for terminal collection).
-
Volume: The volume of each blood sample should be minimized to avoid physiological stress on the animal.
-
Time Points (IV Administration): 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Time Points (PO Administration): 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Tissue Distribution Study
This study aims to determine the distribution of Rhodojaponin II in various organs and tissues.
3.3.1. Experimental Design
-
Administer a single oral dose of Rhodojaponin II to a group of rodents.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dose, euthanize a subset of animals.
-
Collect various tissues, including the heart, liver, spleen, lungs, kidneys, brain, and gastrointestinal tract.
3.3.2. Sample Processing
-
Rinse the collected tissues with cold saline to remove excess blood.
-
Blot the tissues dry and weigh them.
-
Homogenize the tissues in a suitable buffer.
-
Process the tissue homogenates using a protein precipitation method similar to that for plasma samples.
-
Analyze the concentration of Rhodojaponin II in the tissue homogenates using the validated UPLC-MS/MS method.
Metabolism and Excretion Study
This study is designed to identify the major metabolic pathways and excretion routes of Rhodojaponin II.
3.4.1. Experimental Design
-
House rodents in metabolic cages that allow for the separate collection of urine and feces.
-
Administer a single dose of Rhodojaponin II (IV or PO).
-
Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) post-dose.
3.4.2. Sample Processing
-
Urine: Centrifuge to remove any particulate matter.
-
Feces: Homogenize in a suitable solvent.
-
Analysis: Analyze the processed urine and fecal samples for the parent drug and potential metabolites using UPLC-MS/MS.
Visualizations
Experimental Workflow
Signaling Pathway
Rhodojaponin II has been shown to exert anti-inflammatory effects by inhibiting the activation of key signaling pathways.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape for Rhodojaponin II in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Rhodojaponin II.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Rhodojaponin II in HPLC?
A1: Poor peak shape for Rhodojaponin II, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the HPLC column, the mobile phase, sample preparation, or the instrument itself. Common culprits include secondary interactions with the column's stationary phase, improper mobile phase pH, column overload, and issues with the injection solvent.
Q2: What is a good starting point for an HPLC method for Rhodojaponin II?
A2: A good starting point is a reversed-phase HPLC method. A published UPLC-MS/MS method for Rhodojaponin II uses a C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.[1] This provides a strong foundation for developing a robust HPLC-UV method.
Q3: How does the chemical structure of Rhodojaponin II influence its chromatographic behavior?
A3: Rhodojaponin II is a grayanane diterpenoid with multiple hydroxyl groups. These polar functional groups can lead to secondary interactions with active sites (residual silanols) on silica-based columns, which is a common cause of peak tailing.[2][3]
Troubleshooting Guide: Poor Peak Shape for Rhodojaponin II
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Q: My Rhodojaponin II peak is tailing. What are the potential causes and how can I fix it?
A: Peak tailing for Rhodojaponin II is often due to secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate the HPLC Column
-
Cause: Active sites (free silanol (B1196071) groups) on the silica-based stationary phase can interact with the polar hydroxyl groups of Rhodojaponin II, causing tailing.[2][3]
-
Solution:
-
Use a modern, high-purity silica (B1680970) column that is well-endcapped to minimize the number of free silanol groups.
-
If using an older column, consider dedicating it to this analysis or replacing it.
-
Employ a guard column to protect the analytical column from strongly retained impurities that can also cause tailing.
-
Step 2: Optimize the Mobile Phase
-
Cause: The pH of the mobile phase can affect the ionization of residual silanol groups on the column. At higher pH values, these groups are more likely to be ionized and interact with the analyte.
-
Solution:
-
Lower the pH of the mobile phase. Adding a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), can suppress the ionization of silanol groups.[1] A mobile phase pH of around 2.5 to 3.5 is often effective.
-
Ensure adequate buffer capacity if using a buffered mobile phase.
-
Step 3: Check for Column Overload
-
Cause: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution:
-
Reduce the injection volume or dilute the sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
Problem 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.
Q: I am observing peak fronting for Rhodojaponin II. What should I do?
A: Peak fronting is less common than tailing but can still occur. Here are the primary causes and their solutions:
Step 1: Check Sample Solubility and Injection Solvent
-
Cause: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[2]
-
Solution:
Step 2: Address Potential Column Issues
-
Cause: A void or channel in the column packing material can lead to peak fronting. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Solution:
-
If you suspect a column void, you can try back-flushing the column (if the manufacturer allows). However, in most cases, the column will need to be replaced.
-
Problem 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Q: My Rhodojaponin II peak is split. How can I resolve this?
A: Split peaks can be caused by issues at the point of injection or with the column itself.
Step 1: Investigate the Injection Process
-
Cause: A partially blocked injector port or syringe needle can cause the sample to be introduced onto the column in two streams, resulting in a split peak. Incompatibility between the sample solvent and the mobile phase can also cause peak splitting.
-
Solution:
-
Clean the injector and syringe needle.
-
As with peak fronting, ensure the sample solvent is as similar as possible to the mobile phase.
-
Step 2: Examine the Column Inlet
-
Cause: A blocked or contaminated column inlet frit can disrupt the sample band as it enters the column, leading to a split peak. A void at the head of the column can also be a cause.
-
Solution:
-
Replace the column inlet frit if possible, or back-flush the column.
-
If a void has formed, the column will likely need to be replaced.
-
Experimental Protocols
Recommended HPLC Method for Rhodojaponin II
This method is adapted from a published UPLC-MS/MS protocol and is a good starting point for HPLC-UV analysis.[1]
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/B (50:50) |
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process for poor peak shape in HPLC analysis of Rhodojaponin II.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Caption: A decision tree for troubleshooting peak fronting and splitting issues.
References
- 1. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 3. mastelf.com [mastelf.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rhodojaponin II | CAS:26116-89-2 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Optimizing Rhodojaponin II Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing Rhodojaponin II for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Rhodojaponin II?
A1: The recommended solvent for creating a stock solution of Rhodojaponin II is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 30 mg/mL; however, sonication may be required to achieve complete dissolution.[1] It is also reported to be soluble in methanol.[2]
Q2: Why is my Rhodojaponin II precipitating when I add it to my cell culture medium?
A2: Precipitation, often called "crashing out," is a common issue with hydrophobic compounds like Rhodojaponin II when a concentrated DMSO stock is diluted into an aqueous cell culture medium. This occurs because the compound's solubility dramatically decreases as the DMSO is diluted. The final concentration of Rhodojaponin II in the media may have exceeded its aqueous solubility limit.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects.
Q4: Can I use other solvents to dissolve Rhodojaponin II?
A4: Yes, Rhodojaponin II is also reported to be soluble in methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, the compatibility and toxicity of these solvents in your specific in vitro assay must be carefully evaluated. For cell-based assays, DMSO remains the most common and recommended initial solvent.
Q5: How should I store my Rhodojaponin II stock solution?
A5: Rhodojaponin II stock solutions should be stored at -20°C for up to one year or at -80°C for longer-term storage.[1]
Troubleshooting Guide: Precipitation Issues
This guide provides a step-by-step approach to resolving precipitation of Rhodojaponin II in your experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration is too high. | Decrease the final working concentration of Rhodojaponin II. |
| Rapid dilution into aqueous media. | Perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. | |
| Low temperature of the medium. | Always use pre-warmed (37°C) cell culture media. | |
| Delayed Precipitation | Compound instability over time in media. | Prepare fresh working solutions for each experiment. |
| Interaction with media components. | Consider using a different basal medium formulation. | |
| pH shift in the culture medium. | Ensure the medium is properly buffered and the pH is stable. | |
| Persistent Precipitation | Insufficient solvent concentration. | Consider the use of a co-solvent in your stock preparation. |
Data Presentation: Rhodojaponin II Solubility
The following table summarizes the known solubility of Rhodojaponin II in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] | Sonication is recommended for complete dissolution.[1] |
| Methanol | Soluble[2] | Quantitative data not readily available. |
| Chloroform | Soluble[1] | Not suitable for most in vitro assays. |
| Dichloromethane | Soluble[1] | Not suitable for most in vitro assays. |
| Ethyl Acetate | Soluble[1] | Not suitable for most in vitro assays. |
| Acetone | Soluble[1] | May have limited use in specific in vitro assays; toxicity should be evaluated. |
| Water | Insoluble[2] |
Experimental Protocols
Protocol 1: Preparation of Rhodojaponin II Stock Solution
Objective: To prepare a high-concentration stock solution of Rhodojaponin II in DMSO.
Materials:
-
Rhodojaponin II powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Rhodojaponin II powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Rhodojaponin II Working Solution in Cell Culture Medium
Objective: To prepare a working solution of Rhodojaponin II in cell culture medium while minimizing precipitation.
Materials:
-
Rhodojaponin II stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the Rhodojaponin II stock solution at room temperature.
-
Serial Dilution Method: a. Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed medium (e.g., 1:10 dilution). b. Gently mix the intermediate dilution. c. Add the desired volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the final working concentration.
-
Direct Dilution Method (for lower final concentrations): a. While gently vortexing or swirling the pre-warmed cell culture medium, add the required volume of the Rhodojaponin II stock solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation before use.
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of Rhodojaponin II are, in part, mediated through the inhibition of the TLR4/MyD88 and subsequent NF-κB signaling pathways.
Experimental workflow for preparing Rhodojaponin II.
Inhibition of the TLR4/MyD88 signaling pathway by Rhodojaponin II.
Inhibition of the NF-κB signaling pathway by Rhodojaponin II.
References
Rhodojaponin II standard solution stability and storage conditions
This technical support center provides guidance on the stability and storage of Rhodojaponin II standard solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of Rhodojaponin II?
A1: For long-term storage, the solid form of Rhodojaponin II should be stored at -20°C in a sealed container, protected from light and moisture.[1][2][3][4] Some suppliers suggest that the powder is stable for up to three years under these conditions.[4][5]
Q2: What is the recommended solvent for preparing a Rhodojaponin II stock solution?
A2: Rhodojaponin II is soluble in several organic solvents, including DMSO, methanol, acetonitrile (B52724), chloroform, dichloromethane, ethyl acetate, and acetone.[2][4][5][6][7] It is insoluble in water.[2] For in vitro studies, DMSO is a common choice; one supplier notes a solubility of 50 mg/mL, though ultrasonic treatment may be needed to fully dissolve the compound.[1][8]
Q3: What are the storage conditions and stability for Rhodojaponin II stock solutions?
A3: The stability of Rhodojaponin II in solution depends on the storage temperature. For optimal stability, stock solutions should be stored at -80°C, where they can be stable for up to 6 months.[1][8] If stored at -20°C, the solution should be used within one month.[1][8] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8]
Q4: Is there any quantitative data on the stability of Rhodojaponin II solutions?
A4: Yes. A study demonstrated that a 1000 ng/mL standard solution of Rhodojaponin II in acetonitrile is stable for at least 24 hours at room temperature and for 30 days when stored at -20°C.[6][9] The accuracy of the concentration measurement remained within a range of 90-108% over this period.[6][9]
Storage and Stability Data Summary
The following tables summarize the recommended storage conditions for Rhodojaponin II.
Table 1: Storage Conditions for Solid Rhodojaponin II
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years[4][5] | Store in a sealed container, desiccated, and protected from light.[1][2] |
Table 2: Storage Conditions and Stability of Rhodojaponin II Solutions
| Solvent | Concentration | Temperature | Duration | Accuracy |
| Not specified | Stock Solution | -80°C | Up to 6 months[1][8] | Not specified |
| Not specified | Stock Solution | -20°C | Up to 1 month[1][8] | Not specified |
| Acetonitrile | 1000 ng/mL | Room Temp. | 24 hours[6][9] | 90-108%[6] |
| Acetonitrile | 1000 ng/mL | -20°C | 30 days[6][9] | 90-108%[6] |
Troubleshooting Guide
Issue 1: Rhodojaponin II powder won't dissolve in the chosen solvent.
-
Possible Cause 1: The compound has low solubility in the selected solvent.
-
Possible Cause 2: The concentration is too high.
-
Solution: Try preparing a more dilute solution. For DMSO, solubility is reported to be as high as 50 mg/mL, but it may require assistance.[1]
-
-
Possible Cause 3: Insufficient mixing.
Issue 2: The prepared standard solution appears cloudy or has precipitates after storage.
-
Possible Cause 1: The compound has precipitated out of solution due to storage at a low temperature.
-
Solution: Before use, allow the vial to warm to room temperature for at least an hour before opening.[2] Gently vortex or sonicate the solution to redissolve the precipitate.
-
-
Possible Cause 2: The solvent has absorbed moisture, reducing solubility.
Issue 3: Inconsistent results or loss of compound activity in experiments.
-
Possible Cause 1: Degradation of the Rhodojaponin II standard solution.
-
Solution: Ensure you are adhering to the recommended storage temperatures and durations. Avoid repeated freeze-thaw cycles. For maximum reliability, use freshly prepared solutions or solutions that have been stored at -80°C for less than 6 months.[1]
-
-
Possible Cause 2: Improper handling of the solution.
-
Solution: Always allow the solution to equilibrate to room temperature before use. Ensure accurate pipetting and dilution. It is generally not recommended to store dilute working solutions for long periods.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rhodojaponin II | CAS:26116-89-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. apexbt.com [apexbt.com]
- 4. Rhodojaponin II | TargetMol [targetmol.com]
- 5. Rhodojaponin II CAS:26116-89-2 LM8BR05985IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 6. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodojaponin II | CAS:26116-89-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Rhodojaponin II Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Rhodojaponin II. The information is designed to offer practical solutions and detailed experimental protocols to ensure accurate and reliable quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Rhodojaponin II analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Rhodojaponin II bioanalysis, components from biological samples like plasma (e.g., phospholipids (B1166683), salts, proteins) can either suppress or enhance the signal of Rhodojaponin II during mass spectrometry analysis.[1][2] This can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity of the analytical method.[3]
Q2: I am observing significant ion suppression for Rhodojaponin II in my LC-MS/MS analysis. What is the most likely cause?
A2: Ion suppression is a common form of matrix effect in LC-MS/MS analysis.[3] For bio-samples, the most common culprits are endogenous matrix components that co-elute with your analyte of interest.[1][2] In plasma samples, phospholipids and proteins are major contributors to ion suppression.[2] If your sample preparation is not sufficient to remove these interferences, they can compete with Rhodojaponin II for ionization, leading to a decreased signal.
Q3: What is a simple and effective sample preparation technique to minimize matrix effects for Rhodojaponin II in plasma?
A3: A widely used and effective method for plasma samples is protein precipitation.[2] A study on Rhodojaponin II quantification in rat plasma demonstrated that a simple protein precipitation step with acetonitrile (B52724) successfully mitigated matrix effects, with the matrix effect falling within the acceptable range of 90%–110%.[4][5] This method is quick and efficient at removing the bulk of proteins from the sample.
Q4: How can I quantitatively assess the extent of matrix effects in my Rhodojaponin II assay?
A4: The "post-extraction spiking" method is considered the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the peak area of Rhodojaponin II in a solution prepared with post-extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects in Rhodojaponin II bioanalysis.
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Symptom: High variability in peak areas for quality control samples and inaccurate concentration measurements.
-
Potential Cause: Uncontrolled matrix effects leading to sample-to-sample variations in ion suppression or enhancement.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Low Analyte Recovery
-
Symptom: The measured concentration of Rhodojaponin II is consistently lower than expected, even in the absence of significant ion suppression.
-
Potential Cause: Inefficient extraction of Rhodojaponin II from the biological matrix during sample preparation.
-
Troubleshooting Steps:
-
Review Extraction Solvent: Ensure the protein precipitation solvent (e.g., acetonitrile) is appropriate for the solubility of Rhodojaponin II.
-
Optimize Solvent-to-Plasma Ratio: A study successfully used a 4:1 ratio of acetonitrile to plasma (200 µL acetonitrile for 50 µL plasma).[4] Insufficient solvent may lead to incomplete precipitation and poor recovery.
-
Vortexing and Centrifugation: Ensure thorough vortexing to facilitate the extraction and adequate centrifugation speed and time (e.g., 13,000 rpm for 10 minutes) to achieve a clear supernatant.[4]
-
Experimental Protocols
Protocol 1: Protein Precipitation for Rhodojaponin II Extraction from Plasma
This protocol is adapted from a validated method for the quantification of Rhodojaponin II in rat plasma.[4]
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1.0 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and inject a small volume (e.g., 2 µL) for UPLC-MS/MS analysis.[4]
Protocol 2: UPLC-MS/MS Analysis of Rhodojaponin II
The following are the established conditions for the analysis of Rhodojaponin II.[4]
-
Chromatographic Workflow:
Caption: UPLC-MS/MS analytical workflow.
Quantitative Data Summary
The following tables summarize the performance of a validated UPLC-MS/MS method for Rhodojaponin II in rat plasma, demonstrating effective mitigation of matrix effects.[4][5]
Table 1: Method Validation Parameters for Rhodojaponin II
| Parameter | Result |
| Linearity Range | 2 - 1250 ng/mL |
| Correlation Coefficient (r) | 0.9991 |
| Accuracy | 88% - 115% |
| Intraday & Interday Precision | < 15% |
| Matrix Effect | 90% - 110% |
| Recovery | 78% - 87% |
Data sourced from a study on Rhodojaponin II quantification in rat plasma.[4][5][6]
Table 2: UPLC Gradient Elution Program
| Runtime (min) | Acetonitrile (v/v%) | 0.1% Formic Acid in Water (v/v%) |
| 0 - 0.2 | 10 | 90 |
| 0.2 - 2.4 | 10 → 75 | 90 → 25 |
| 2.4 - 5.0 | 75 → 90 | 25 → 10 |
| 5.0 - 5.1 | 90 → 10 | 10 → 90 |
| 5.1 - 6.0 | 10 | 90 |
This gradient program was used in a UPLC-MS/MS method for Rhodojaponin II analysis.[4]
Table 3: Mass Spectrometry Conditions for Rhodojaponin II
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 2.2 kV |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/h (Nitrogen) |
| Cone Gas Flow | 50 L/h (Nitrogen) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for Rhodojaponin II | m/z 455.2 → 455.2 |
These settings were optimized for the detection of Rhodojaponin II.[4]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Rhodojaponin II low recovery in solid-phase extraction
Welcome to the technical support center for Rhodojaponin II analysis. This resource provides troubleshooting guides and answers to frequently asked questions regarding low recovery issues during solid-phase extraction (SPE).
Section 1: Troubleshooting Guide
This guide is designed to address specific problems encountered during the solid-phase extraction of Rhodojaponin II.
Q1: My overall recovery of Rhodojaponin II is low. Where should I begin troubleshooting?
A: The first and most critical step is to determine at which stage of the SPE process the analyte is being lost. You can diagnose this by systematically collecting and analyzing the liquid fractions from each step of the protocol (sample loading, washing, and elution).[1][2] This process, known as a fraction analysis, will pinpoint the exact step that needs optimization.
Q2: Analysis shows my Rhodojaponin II is in the initial flow-through (load fraction). How can I improve its retention on the SPE cartridge?
A: If the analyte is not binding to the sorbent, it indicates a problem with the initial retention mechanism. Here are the most common causes and their solutions:
-
Improper Sorbent Conditioning: The sorbent must be properly wetted to ensure effective interaction with the analyte.[3]
-
Solution: Ensure the conditioning solvent (e.g., methanol (B129727) or isopropanol) thoroughly wets the entire sorbent bed. Follow this with an equilibration step using a solution similar in composition to your sample matrix (without the analyte).[4]
-
-
Sample Solvent Is Too Strong: Rhodojaponin II is soluble in organic solvents like methanol and DMSO but insoluble in water.[5] If your sample is dissolved in a solvent with high elution strength, the analyte will not be retained on the sorbent.
-
Incorrect Sample pH: The pH of the sample can affect the ionization state of the analyte and its interaction with the sorbent.
-
High Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between the analyte and the sorbent.[4]
-
Solution: Decrease the flow rate during the sample loading step to enhance diffusion and binding.[4]
-
-
Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained.[3]
-
Solution: Reduce the sample volume or concentration, or increase the mass of the sorbent by using a larger cartridge.[4]
-
Q3: My analyte binds to the column, but I'm losing it during the wash step. What should I do?
A: This is a common issue indicating that your wash solvent is too strong and is prematurely eluting the Rhodojaponin II along with the interferences.[2]
-
Solution: The goal of the wash step is to remove interferences that are less strongly retained than your analyte. Decrease the elution strength of your wash solvent. For reversed-phase SPE, this typically means increasing the polarity of the wash solvent (e.g., increasing the percentage of water or decreasing the percentage of organic solvent).[1]
Q4: My fraction analysis shows the analyte is not in the load or wash fractions, but recovery in the final eluate is still poor. Why?
A: This scenario suggests that your analyte is strongly bound to the sorbent and is not being fully eluted during the final step.[1]
-
Solution: The elution solvent is not strong enough to disrupt the interactions between Rhodojaponin II and the sorbent. Increase the strength of your elution solvent. For reversed-phase SPE, this involves increasing the percentage of the organic solvent (e.g., methanol or acetonitrile). You may also need to consider secondary interactions between the analyte and the sorbent and ensure your elution solvent can overcome these as well.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Rhodojaponin II to consider for SPE?
A: Rhodojaponin II is a grayanane-type diterpenoid with a molecular weight of 410.51 g/mol .[5] Its solubility is a critical factor for SPE method development. It is soluble in polar organic solvents like DMSO and methanol but insoluble in water.[5] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[8] This profile suggests that a reversed-phase SPE mechanism is a suitable approach.
Q2: What type of SPE sorbent is recommended for Rhodojaponin II?
A: Given its chemical nature, a hydrophilic-lipophilic balance (HLB) sorbent is an excellent starting point. Methods developed for the simultaneous determination of similar compounds (grayanotoxins) in honey have successfully used HLB cartridges, achieving high recovery rates.[6][7][9] These sorbents are effective at retaining a wide range of compounds from aqueous samples.
Q3: Are there alternative extraction methods if SPE performance remains low?
A: Yes, if you continue to face challenges with SPE, several other modern extraction techniques can be considered:
-
Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions.[10][11]
-
Supercritical Fluid Extraction (SFE): SFE often uses supercritical CO2, sometimes with a co-solvent, offering a "green" alternative that can be highly selective.[11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a dispersive SPE method that involves a salting-out extraction followed by a cleanup step and is widely used for multi-residue analysis in complex matrices.[12]
Section 3: Data Summary
The following table summarizes reported recovery data for Rhodojaponin II and related grayanotoxins using different analytical methods.
| Analyte(s) | Matrix | Extraction/Analytical Method | Reported Recovery (%) | Reference(s) |
| Rhodojaponin II, Rhodojaponin III | Rat Plasma | Protein Precipitation & UPLC-MS/MS | 78 - 87 | [13][14] |
| Grayanotoxins (including Rhodojaponin III) | Honey | HLB-SPE & UPLC-MS/MS | 95.5 - 112.1 | [6][7][9] |
Section 4: Experimental Protocols
Protocol: SPE of Rhodojaponin II using an HLB Cartridge
This protocol is a generalized starting point based on successful methods for related compounds.[6][7][9] Optimization will likely be required for your specific sample matrix.
-
Sample Preparation:
-
Ensure the sample containing Rhodojaponin II is in a liquid form.
-
If the sample is in a strong organic solvent, dilute it at least 1:1 (v/v) with a weak solvent like 0.1% formic acid in water to promote retention.
-
-
Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of methanol or acetonitrile (B52724) through the HLB cartridge to wet the sorbent. Do not let the cartridge go dry.
-
-
Cartridge Equilibration:
-
Pass 1-2 cartridge volumes of 0.1% formic acid in water (or a buffer matching your diluted sample) through the cartridge. This primes the sorbent for your sample's environment. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Collect the flow-through for later analysis if troubleshooting is needed.
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak solvent to remove interferences. A starting point could be a solution with a higher aqueous content than your loading solution (e.g., 5-10% methanol in water).
-
Collect the wash fraction for analysis.
-
-
Elution:
-
Elute Rhodojaponin II from the cartridge using a strong, non-polar organic solvent. A starting point could be 1-2 cartridge volumes of methanol or acetonitrile.
-
Collect the eluate. This fraction contains your purified analyte.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for your final analytical method (e.g., HPLC or LC-MS).
-
Section 5: Visual Guides
The following diagrams illustrate the standard SPE workflow and a logical decision tree for troubleshooting low recovery.
Caption: A standard workflow for solid-phase extraction (SPE).
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. specartridge.com [specartridge.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Rhodojaponin II | CAS:26116-89-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Determination of Three Grayanotoxins in Honey by Solid Phase Extraction-Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodojaponin II | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. estudogeral.uc.pt [estudogeral.uc.pt]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rhodojaponin II Toxicity in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodojaponin II in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Rhodojaponin II and what is its primary mechanism of action?
Rhodojaponin II is a grayanotoxin, a class of diterpenoid compounds found in plants of the Ericaceae family, such as Rhododendron molle. Its primary known mechanism of action involves the modulation of voltage-gated sodium channels.[1] Like other grayanotoxins, it can lock these channels in an open state, leading to prolonged depolarization of excitable cell membranes.[1][2] Additionally, Rhodojaponin II has demonstrated anti-inflammatory effects by inhibiting the Akt, NF-κB, and TLR4/MyD88 signaling pathways.
Q2: What are the common reasons for unexpected cytotoxicity in my cell culture when using Rhodojaponin II?
Unexpectedly high cytotoxicity can arise from several factors:
-
High Concentrations: Rhodojaponin II can be cytotoxic at high concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Solvent Toxicity: The solvent used to dissolve Rhodojaponin II, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (usually <0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. What is a sub-toxic dose for one cell line may be highly toxic to another.
-
Incorrect Preparation or Storage: Improper storage of Rhodojaponin II stock solutions can lead to degradation or precipitation, affecting its effective concentration and potentially increasing toxicity.
Q3: How can I determine the optimal working concentration of Rhodojaponin II for my experiments?
The optimal concentration will depend on your research question (e.g., studying anti-inflammatory effects vs. cytotoxicity). It is essential to perform a dose-response curve using a cell viability assay, such as the MTT or neutral red assay. This will allow you to determine key parameters like the IC50 (half-maximal inhibitory concentration) for cytotoxicity. For studying non-cytotoxic effects, concentrations well below the IC50 should be used.
Q4: Does Rhodojaponin II induce apoptosis or necrosis?
Studies on related grayanotoxins, such as Grayanotoxin III, suggest that it can induce both apoptosis and necrosis in a dose-dependent manner.[3] At lower concentrations, apoptosis is often the predominant form of cell death, characterized by cell shrinkage, membrane blebbing, and activation of caspases.[4] At higher concentrations, necrosis, which involves cell swelling and membrane rupture, may become more prevalent.[4][5] The specific mode of cell death induced by Rhodojaponin II in your cell line should be experimentally determined.
Q5: Are there any known antagonists or methods to reverse Rhodojaponin II-induced toxicity?
Currently, there are no specific, commercially available antagonists for Rhodojaponin II for in vitro use. Management of toxicity in a research setting primarily relies on:
-
Dose Optimization: Using the lowest effective concentration.
-
Limiting Exposure Time: Reducing the duration of treatment.
-
Antioxidants: Since some cytotoxic effects may be mediated by reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) might offer some protection, though this needs to be empirically validated for Rhodojaponin II.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete cell death in all treated wells. | Concentration of Rhodojaponin II is too high. | Perform a wider range dose-response experiment, starting from a much lower concentration (e.g., nanomolar range). |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%). Run a solvent-only control. | |
| Inconsistent results between experiments. | Instability or precipitation of Rhodojaponin II stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Visually inspect for precipitates before use. |
| Variation in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. | |
| No observable effect at expected concentrations. | The cell line is resistant to Rhodojaponin II. | Consider using a different cell line or increasing the concentration range. |
| Inactive compound. | Verify the purity and activity of your Rhodojaponin II. Purchase from a reputable supplier. | |
| High background in cell viability assays. | Contamination of cell culture. | Regularly check for microbial contamination. Practice good aseptic technique. |
| Interference of Rhodojaponin II with the assay. | Run a cell-free control with Rhodojaponin II to check for direct interaction with the assay reagents. |
Quantitative Data Summary
| Compound | Cell Line | Assay Type | Parameter Measured | IC50 Value | Reference |
| Rhodojaponin II | RAW264.7 (Mouse Macrophage) | Griess Assay | Nitric Oxide Production (Anti-inflammatory) | 2.8 µM | [6] |
| Rhodojaponin II | Hypothetical Human Cancer Cell Line A | MTT Assay | Cytotoxicity | e.g., 15 µM | Your Data |
| Rhodojaponin II | Hypothetical Human Cancer Cell Line B | MTT Assay | Cytotoxicity | e.g., 25 µM | Your Data |
Experimental Protocols
Preparation of Rhodojaponin II Stock Solution
Materials:
-
Rhodojaponin II powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Based on the supplier's information, Rhodojaponin II is soluble in DMSO.[6] To prepare a 10 mM stock solution, dissolve 4.105 mg of Rhodojaponin II (Molecular Weight: 410.50 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[7]
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[6] For short-term storage, -20°C for up to one month is suitable.[6]
Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Rhodojaponin II stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Rhodojaponin II in complete culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Rhodojaponin II. Include a vehicle control (medium with the same concentration of DMSO as the highest Rhodojaponin II concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathways Modulated by Rhodojaponin II
Caption: Inhibition of pro-inflammatory signaling pathways by Rhodojaponin II.
Experimental Workflow for Determining Cytotoxicity
Caption: Workflow for assessing Rhodojaponin II cytotoxicity using an MTT assay.
Logical Relationship of Apoptosis vs. Necrosis
Caption: Dose-dependent induction of apoptosis versus necrosis by cytotoxic agents.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Selective cytotoxic effect of Rhododendron luteum extract on human colon and liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin enhances cytotoxic activity of natural killer cells against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Safe Handling and Disposal of Rhodojaponin II
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe laboratory handling and disposal of Rhodojaponin II. The following information is intended to supplement, not replace, institutional safety protocols and a thorough review of any available Safety Data Sheet (SDS) from your supplier. Rhodojaponin II is a toxic diterpenoid and should be handled with care.[1]
Frequently Asked Questions (FAQs)
Q1: What is Rhodojaponin II and what are its primary hazards?
A1: Rhodojaponin II is a diterpenoid compound isolated from plants of the Rhododendron genus, notably Rhododendron molle.[2][3][4][5] This plant is recognized as a toxic herb, and Rhodojaponin II is one of its primary toxic constituents.[1] The main hazards are associated with its toxicity. Exposure can lead to symptoms such as nausea, vomiting, diarrhea, bradycardia (slow heart rate), hypotension (low blood pressure), dyskinesia (movement disorders), and dyspnea (difficulty breathing).[1][6] In severe cases, these symptoms can be fatal.[1]
Q2: What immediate actions should be taken in case of accidental exposure to Rhodojaponin II?
A2: In any case of exposure, it is critical to seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.
Q3: What personal protective equipment (PPE) is required when working with Rhodojaponin II?
A3: Due to its toxicity, stringent personal protective measures are necessary. Always wear the following:
-
A standard laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield to protect the eyes from dust or splashes.
Work with Rhodojaponin II, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust particles.
Q4: How should I store Rhodojaponin II in the laboratory?
A4: Rhodojaponin II should be stored in a tightly sealed, clearly labeled container. It is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[7] Many suppliers recommend storing it at -20°C.
Q5: How do I dispose of waste containing Rhodojaponin II?
A5: Rhodojaponin II waste is considered hazardous and must be disposed of according to local, state, and federal regulations. Never dispose of it down the sink or in the regular trash. All waste, including contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container for collection by your institution's environmental health and safety department.
Troubleshooting Guides
Scenario 1: I have spilled a small amount of solid Rhodojaponin II powder on the laboratory bench.
-
Alert Colleagues: Immediately inform others in the vicinity of the spill.
-
Secure the Area: Restrict access to the area of the spill.
-
Wear Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and double gloves.
-
Clean-up: Gently cover the spill with absorbent paper towels to avoid raising dust. Moisten the paper towels with a small amount of water to help contain the powder. Carefully wipe up the material, working from the outside of the spill inwards.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
Dispose of Waste: Place all contaminated materials (paper towels, gloves, etc.) in a sealed bag and then into a designated hazardous waste container.
-
Wash Hands: Wash your hands thoroughly with soap and water after the clean-up is complete.
Scenario 2: I am unsure if my ventilation (fume hood) is adequate for handling Rhodojaponin II.
-
Consult Safety Officer: Contact your institution's Chemical Hygiene Officer or Environmental Health and Safety department to assess the specifications of your fume hood.
-
Check Certification: Ensure your fume hood has been recently certified and is functioning correctly.
-
Work Practices: When working in the fume hood, keep the sash as low as possible. Conduct all work at least six inches inside the hood. Avoid rapid movements that could disrupt the airflow.
-
Alternative Engineering Controls: If a fume hood is not available, consider using other ventilated enclosures, such as a glove box.
Quantitative Data
There are no established occupational exposure limits (OELs) for Rhodojaponin II. The available data on its physical and toxicological properties are summarized below. For context, the acute toxicity of the related compound Rhodojaponin III is also included.
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₄O₇ | [2] |
| Molecular Weight | 410.5 g/mol | [8] |
| CAS Number | 26116-89-2 | [2] |
| Known Toxic Effects | Nausea, vomiting, diarrhea, bradycardia, hypotension, dyskinesia, dyspnea. | [1][6] |
| LD₅₀ (Rhodojaponin III, oral, mice) | 7.609 mg/kg | [9] |
Experimental Protocols
Protocol for Preparing a Stock Solution of Rhodojaponin II
-
Pre-Experiment Safety Check:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an emergency shower and eyewash station are accessible.
-
Have a designated hazardous waste container ready for all waste materials.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
-
Procedure:
-
Perform all weighing and solution preparation steps within a chemical fume hood.
-
Carefully weigh the desired amount of Rhodojaponin II powder using an analytical balance. Use a spatula for transfer and handle with care to avoid generating dust.
-
Place the weighed powder into an appropriate volumetric flask.
-
Add a small amount of a suitable solvent (e.g., DMSO, ethanol) to dissolve the powder.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to a clearly labeled storage vial, including the compound name, concentration, solvent, and date of preparation.
-
-
Post-Procedure Clean-up:
-
Decontaminate all glassware and equipment used with an appropriate cleaning solution, followed by a thorough rinse.
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
Caption: Experimental workflow for handling Rhodojaponin II.
Caption: Spill response decision tree.
References
- 1. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 26116-89-2 | Rhodojaponin II [phytopurify.com]
- 3. Rhododendron Molle (Ericaceae): phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhododendron Molle (Ericaceae): phytochemistry, pharmacology, and toxicology [agris.fao.org]
- 5. Research Progress on the Identification and Pharmacological Activity of the Active Compo-nents of the Rhododendron Species – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Rhodojaponin II and Rhodojaponin III
Rhodojaponin II and Rhodojaponin III, two diterpenoids isolated from Rhododendron molle, have demonstrated notable anti-inflammatory properties. This guide provides a comparative overview of their mechanisms of action and efficacy, supported by experimental data, to assist researchers and professionals in drug development.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory activities of Rhodojaponin II and Rhodojaponin III from various studies.
| Compound | Experimental Model | Key Inflammatory Markers | Concentration/Dosage | Observed Effects | Reference |
| Rhodojaponin II | TNF-α-stimulated MH7A human rheumatoid arthritis fibroblast-like synoviocytes (FLSs) | NO, PGE2, IL-1β, IL-6, MMP-1 | Not specified | Suppression of inflammatory marker levels. | [1] |
| TNF-α-stimulated MH7A FLSs | Akt, NF-κB, TLR4/MyD88 pathways | Not specified | Repressed activation of these signaling pathways. | [1] | |
| Collagen-induced arthritis in mice | Arthritis severity and inflammation | Not specified | Ameliorated disease severity by inhibiting inflammation. | [1] | |
| Rhodojaponin III | Collagen-induced arthritis (CIA) rats | Cartilage damage, bone erosion, angiogenesis | Not specified | Effectively suppressed these pathological features of RA. | [2] |
| TNF-α-induced Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation, migration, invasion, angiogenesis | Not specified | Inhibited these cellular processes associated with inflammation. | [2] | |
| TNF-α-induced HUVECs | IL-6, IL-1β, TNF-α | Not specified | Decreased the levels of these pro-inflammatory cytokines. | [2][3] | |
| CIA rats and TNF-α-induced HUVECs | NIK/IKKα/CXCL12 pathway | Not specified | Regulated this signaling pathway to suppress inflammation and angiogenesis. | [2][3] | |
| Rheumatoid arthritis rats | Inflammatory responses and synovial hyperplasia | Not specified | Suppressed through modulation of the TLR4/MyD88/NF-κB signaling pathway. | [4] |
Mechanisms of Action: A Comparative Overview
Both Rhodojaponin II and Rhodojaponin III exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Rhodojaponin II has been shown to inhibit TNF-α-induced inflammatory responses in fibroblast-like synoviocytes by blocking the protein kinase B (Akt), nuclear factor-kappa B (NF-κB), and toll-like receptor 4/myeloid differentiation factor 88 (TLR4/MyD88) pathways.[1][2] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines and mediators.
Rhodojaponin III also demonstrates a significant anti-inflammatory effect, particularly in the context of rheumatoid arthritis. It has been found to inhibit inflammation and angiogenesis by regulating the NIK/IKKα/CXCL12 pathway.[2][3] Furthermore, studies have indicated that Rhodojaponin III can suppress inflammatory responses by modulating the TLR4/MyD88/NF-κB signaling pathway.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by Rhodojaponin II and Rhodojaponin III.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Cell Culture and Treatment:
-
MH7A Cells: Human rheumatoid arthritis fibroblast-like synoviocytes (MH7A) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells were pre-treated with Rhodojaponin II for a specified time before stimulation with TNF-α.
-
HUVECs: Human umbilical vein endothelial cells (HUVECs) were cultured in endothelial cell medium. To induce an inflammatory response, HUVECs were treated with TNF-α. The effects of Rhodojaponin III were assessed by pre-treating the cells before TNF-α stimulation.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Assay: The level of PGE2 in the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in cell supernatants or serum were determined using specific ELISA kits.
Western Blot Analysis: Protein expression and phosphorylation levels of key signaling molecules (e.g., Akt, p-Akt, IκBα, p-IκBα, NIK, IKKα) were analyzed by Western blotting. Briefly, total protein was extracted from cells, separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Models:
-
Collagen-Induced Arthritis (CIA) in Rats/Mice: Arthritis was induced by immunization with type II collagen emulsified with complete Freund's adjuvant. Animals were then treated with Rhodojaponin II or III. The severity of arthritis was evaluated by scoring paw swelling and histological analysis of the joints for inflammation, pannus formation, and bone erosion.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory activity of Rhodojaponin compounds.
References
- 1. Rhodojaponin II inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rhodojaponin II and Grayanotoxin Toxicity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the toxicity of Rhodojaponin II and grayanotoxins, a group of closely related diterpenoid compounds found in various Rhododendron species. This document is intended for researchers, scientists, and drug development professionals interested in the toxicological profiles of these natural products.
Executive Summary
Rhodojaponin II and grayanotoxins are known for their cardiotoxic and neurotoxic effects, primarily mediated through their interaction with voltage-gated sodium channels. While both classes of compounds share a common mechanism of action, their potencies and specific effects can vary. This guide summarizes the available quantitative toxicity data, details the experimental protocols used for their assessment, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Toxicity Comparison
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rhodojaponin III | Mouse | Intraperitoneal (i.p.) | 0.271 - 0.4 | [1][2] |
| Grayanotoxin I | Mouse | Intraperitoneal (i.p.) | 1.31 | [3] |
| Grayanotoxin II | Mouse | Intraperitoneal (i.p.) | 26.1 | [3] |
| Grayanotoxin III | Mouse | Intraperitoneal (i.p.) | 0.84 | [3] |
Mechanism of Action
Both Rhodojaponin II and grayanotoxins exert their toxic effects by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes.[4][5]
-
Grayanotoxins bind to site II of the VGSC alpha subunit, causing the channel to remain in an open state. This leads to a persistent influx of sodium ions, resulting in membrane depolarization and sustained cell excitation.[4][5]
-
Rhodojaponin II , and its close analog Rhodojaponin III, are also known to interact with VGSCs. While the precise details of Rhodojaponin II's interaction are less characterized, studies on Rhodojaponin III suggest it acts as a mild blocker of these channels.[6] This contrasts with the persistent activation caused by grayanotoxins.
The differing interactions with VGSCs likely underlie the variations in toxicity observed between these compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of Rhodojaponin II and grayanotoxins.
Acute Toxicity (LD50) Determination in Mice
Objective: To determine the median lethal dose (LD50) of the test compound following a single intraperitoneal injection in mice.
Protocol:
-
Animal Model: Healthy, adult male and female mice (e.g., BALB/c or Swiss Webster strain), weighing between 18-22g, are used. Animals are acclimatized for at least one week before the experiment.
-
Test Substance Preparation: The compound is dissolved in a suitable vehicle, such as physiological saline or a solution of dimethyl sulfoxide (B87167) (DMSO) and saline. A range of doses is prepared.
-
Administration: A single dose of the test substance is administered via intraperitoneal (i.p.) injection. A control group receives the vehicle only.
-
Observation: Animals are observed continuously for the first few hours post-injection and then periodically for up to 72 hours. Observations include signs of toxicity (e.g., convulsions, ataxia, altered respiration) and mortality.
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value, with its 95% confidence interval, is calculated using statistical methods such as Probit analysis.[7][8]
In Vitro Cytotoxicity - MTT Assay
Objective: To assess the cytotoxic effect of the test compound on a specific cell line by measuring mitochondrial metabolic activity.
Protocol:
-
Cell Culture: Adherent cells (e.g., human cancer cell lines or primary cells) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plates are incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3][9][10]
Cardiotoxicity Assessment - Langendorff Isolated Heart Perfusion
Objective: To evaluate the direct effects of the test compound on cardiac function in an ex vivo model.
Protocol:
-
Heart Isolation: A rodent (e.g., rat or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: The aorta is cannulated and mounted on a Langendorff apparatus. The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).
-
Parameter Measurement: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric contractile function, including left ventricular developed pressure (LVDP) and heart rate. Coronary flow can also be monitored.
-
Compound Administration: After a stabilization period, the test compound is infused into the perfusion buffer at various concentrations.
-
Data Recording and Analysis: Cardiac parameters are continuously recorded before, during, and after compound administration. Changes in heart rate, contractility, and coronary flow are analyzed to assess cardiotoxicity.[5][11][12][13][14]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of toxicity for grayanotoxins and rhodojaponins.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijbcp.com [ijbcp.com]
Validating the Neuroprotective Potential of Rhodojaponin II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective mechanisms of Rhodojaponin II and the well-characterized flavonoid, Quercetin (B1663063). Due to the limited direct research on Rhodojaponin II, its neuroprotective profile is largely hypothesized based on the activities of its structural analogs, Rhodojaponin III and VI, and its known anti-inflammatory properties. This guide aims to offer a framework for validating the neuroprotective potential of Rhodojaponin II by comparing it against a known standard, Quercetin, and providing detailed experimental protocols for key validation assays.
Putative Neuroprotective Mechanism of Rhodojaponin II
Rhodojaponin II is a diterpenoid compound isolated from the leaves of Rhododendron molle.[1] While direct studies on its neuroprotective mechanisms are scarce, evidence from its analogs and its inherent anti-inflammatory activity suggests a multi-faceted mode of action. It is hypothesized that Rhodojaponin II exerts its neuroprotective effects through the modulation of neuronal ion channels and the suppression of neuroinflammatory pathways.
Ion Channel Modulation:
Structural analogs of Rhodojaponin II have demonstrated effects on crucial neuronal ion channels. Rhodojaponin III has been shown to block voltage-gated sodium channels, a mechanism relevant to excitotoxicity. Furthermore, Rhodojaponin VI alleviates neuropathic pain by indirectly targeting Cav2.2 calcium channels.[2] This suggests that Rhodojaponin II may also modulate neuronal excitability by interacting with these or other ion channels, thereby protecting neurons from excitotoxicity-induced damage.
Anti-inflammatory Action:
Rhodojaponin II has been identified as an anti-inflammatory agent.[1] Neuroinflammation is a key contributor to the pathology of various neurodegenerative diseases. By inhibiting pro-inflammatory signaling pathways, Rhodojaponin II may reduce the production of inflammatory mediators that are toxic to neurons, thus preserving neuronal integrity.
Established Neuroprotective Mechanism of Quercetin
Quercetin, a widely studied flavonoid, exhibits robust neuroprotective effects through its potent antioxidant and anti-inflammatory activities.[3][4] Its mechanisms are well-documented and serve as a benchmark for evaluating novel neuroprotective compounds.
Antioxidant Activity:
Quercetin effectively scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[3][5] It upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, leading to the increased expression of antioxidant enzymes.[3]
Anti-inflammatory Effects:
Quercetin mitigates neuroinflammation by inhibiting key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.[4][6] This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[4][7]
Comparative Analysis of Neuroprotective Mechanisms
| Feature | Rhodojaponin II (Hypothesized) | Quercetin (Established) |
| Primary Mechanism | Ion channel modulation and anti-inflammatory effects. | Antioxidant and anti-inflammatory effects.[3][4] |
| Key Molecular Targets | Voltage-gated sodium channels, Cav2.2 calcium channels, inflammatory signaling molecules. | Nrf2, NF-κB, NLRP3 inflammasome, various kinases.[3][4] |
| Cellular Effects | Reduction of neuronal hyperexcitability, decreased production of inflammatory mediators. | Reduced oxidative stress, decreased production of pro-inflammatory cytokines, enhanced antioxidant enzyme expression.[3][5][7] |
| Therapeutic Potential | Neurodegenerative diseases characterized by excitotoxicity and neuroinflammation. | Broad-spectrum neuroprotection in various neurodegenerative diseases.[4] |
Experimental Data Comparison (Hypothetical Data for Rhodojaponin II)
The following tables present a hypothetical comparison of experimental data between Rhodojaponin II and Quercetin. The data for Quercetin is representative of typical findings in the literature, while the data for Rhodojaponin II is projected based on the activities of its analogs and its anti-inflammatory properties.
Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Control (Glutamate) | - | 50 ± 5 |
| Rhodojaponin II | 1 | 65 ± 6 |
| 10 | 80 ± 5 | |
| 50 | 90 ± 4 | |
| Quercetin | 1 | 60 ± 5 |
| 10 | 75 ± 6 | |
| 50 | 85 ± 5 |
Table 2: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells
| Compound | Concentration (µM) | NO Production (% of LPS control) |
| Control (LPS) | - | 100 ± 8 |
| Rhodojaponin II | 1 | 85 ± 7 |
| 10 | 60 ± 6 | |
| 50 | 40 ± 5 | |
| Quercetin | 1 | 90 ± 8 |
| 10 | 65 ± 7 | |
| 50 | 45 ± 6 |
Signaling Pathway Diagrams
Caption: Hypothesized neuroprotective signaling pathway of Rhodojaponin II.
Caption: Established neuroprotective signaling pathway of Quercetin.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol assesses the protective effect of a compound against a neurotoxic insult by measuring cell viability.
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate and differentiate them to a neuronal phenotype.
-
Compound Treatment: Pre-treat the cells with various concentrations of Rhodojaponin II or Quercetin for 24 hours.
-
Neurotoxin Challenge: Induce excitotoxicity by adding glutamate (B1630785) (e.g., 100 µM) to the culture medium and incubate for another 24 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caption: Experimental workflow for the MTT cell viability assay.
2. Western Blot for Neuroinflammation Markers
This protocol measures the expression of key inflammatory proteins in microglial cells.
-
Cell Culture and Treatment: Culture BV-2 microglial cells and treat them with LPS (1 µg/mL) in the presence or absence of Rhodojaponin II or Quercetin for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against inflammatory markers (e.g., iNOS, COX-2, p-NF-κB) and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Caption: Experimental workflow for Western blot analysis.
3. Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol directly measures the effect of a compound on the activity of specific ion channels in neurons.
-
Cell Preparation: Use primary cultured neurons or cell lines stably expressing the ion channel of interest (e.g., Nav1.7 or Cav2.2).
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on a single neuron.
-
Voltage Protocol: Apply specific voltage protocols to elicit currents from the target ion channel. For voltage-gated sodium channels, a series of depolarizing steps from a holding potential of -80 mV can be used. For Cav2.2 channels, depolarizing steps from a holding potential of -90 mV are typically applied.
-
Compound Application: Perfuse the cell with a solution containing Rhodojaponin II or a known channel blocker (positive control) and record the changes in the elicited currents.
-
Data Analysis: Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics to determine the effect of the compound on the channel's properties.
Caption: Experimental workflow for patch-clamp electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Rhodojaponin II and Quercetin as Anti-Inflammatory Agents
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, Rhodojaponin II and Quercetin. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action and efficacy in preclinical studies.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a significant source of novel anti-inflammatory agents. This guide focuses on Rhodojaponin II, a diterpenoid found in Rhododendron species, and Quercetin, a flavonoid abundant in fruits and vegetables. Both compounds have demonstrated anti-inflammatory potential, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies providing IC50 values for Rhodojaponin II and Quercetin under identical experimental conditions are limited in the currently available literature. However, data from independent studies on their inhibitory effects on nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below. It is important to note that variations in experimental protocols can influence IC50 values.
| Compound | Target | Cell Line | Stimulus | IC50 Value (µM) |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 27 |
| Rhodojaponin II | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data Not Available |
Mechanisms of Action: A Focus on NF-κB and MAPK Signaling
Both Rhodojaponin II and Quercetin exert their anti-inflammatory effects by interfering with crucial intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.
Rhodojaponin II: Research indicates that Rhodojaponin II represses the activation of the NF-κB pathway in response to inflammatory stimuli[1]. It has also been shown to inactivate the Akt and TLR4/MyD88 pathways, which are upstream of NF-κB[1].
Quercetin: The anti-inflammatory mechanism of Quercetin is well-documented and involves the inhibition of both the NF-κB and MAPK signaling pathways[5][6]. Quercetin can suppress the phosphorylation of key proteins in these pathways, preventing the translocation of transcription factors like NF-κB to the nucleus and thereby reducing the expression of inflammatory mediators[5][6].
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the NF-κB and MAPK signaling pathways and the points of intervention for Rhodojaponin II and Quercetin.
Experimental Protocols
This section details the methodologies for key in vitro anti-inflammatory assays mentioned in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: RAW 264.7 macrophages are seeded into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours[7].
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of Rhodojaponin II or Quercetin. The cells are incubated for 2 hours[7].
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for an additional 18-24 hours[7].
-
Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well containing the supernatant[8][9].
-
Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader[7][9].
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Experimental Workflow:
Detailed Protocol (General):
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubated overnight[5].
-
Blocking: The plate is washed, and a blocking buffer (e.g., BSA in PBS) is added to block any unoccupied binding sites on the plastic surface.
-
Sample and Standard Incubation: After washing, the cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody that binds to a different epitope on the target cytokine is added.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., sulfuric acid).
-
Absorbance Measurement: The absorbance is read at 450 nm using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion
Both Rhodojaponin II and Quercetin demonstrate promising anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. While Quercetin's effects are more extensively quantified in the literature, Rhodojaponin II also shows significant potential. The lack of direct comparative studies highlights an area for future research to definitively establish the relative potency of these two natural compounds. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
References
- 1. Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Correlated Anti-Inflammatory Effects of Rhodojaponin II: An In Vitro and In Vivo Comparison
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from preclinical models to clinical applications is paramount. This guide provides an objective comparison of the in vitro and in vivo anti-inflammatory effects of Rhodojaponin II, a natural diterpenoid compound. The following sections present supporting experimental data, detailed methodologies, and visual representations of its mechanism of action to bridge the gap between cellular and whole-organism responses.
Rhodojaponin II has demonstrated significant anti-inflammatory properties, which have been validated in both cell-based assays and animal models of inflammatory disease. Notably, its efficacy in suppressing key inflammatory mediators in vitro directly correlates with its ability to ameliorate disease severity in vivo, suggesting a consistent mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the dose-dependent effects of Rhodojaponin II on various inflammatory markers.
In Vitro Anti-Inflammatory Effects of Rhodojaponin II on TNF-α-stimulated MH7A Cells
| Parameter Assessed | Rhodojaponin II Concentration | Result | Statistical Significance |
| Cell Viability | 20 µM | Maintained at ~100% | Not specified |
| 40 µM | Reduced to ~80% | p < 0.05 | |
| 80 µM | Reduced to ~60% | p < 0.01 | |
| Nitric Oxide (NO) Production | 10 µM | Significant Inhibition | p < 0.05 |
| 20 µM | Stronger Inhibition | p < 0.01 | |
| Prostaglandin E2 (PGE2) Levels | 10 µM | Significant Reduction | p < 0.05 |
| 20 µM | Stronger Reduction | p < 0.01 | |
| mRNA Expression of IL-1β, IL-6, MMP-1 | 10 µM | Significant Downregulation | p < 0.05 |
| 20 µM | Stronger Downregulation | p < 0.01 | |
| Protein Concentration of IL-1β, IL-6 | 10 µM | Significant Decrease | p < 0.05 |
| 20 µM | Stronger Decrease | p < 0.01 |
In Vivo Anti-Inflammatory Effects of Rhodojaponin II in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter Assessed | Rhodojaponin II Dosage | Result | Statistical Significance |
| Arthritis Score | 10 mg/kg | Significant Reduction | p < 0.05 |
| 20 mg/kg | Stronger Reduction | p < 0.01 | |
| Paw Thickness | 10 mg/kg | Significant Reduction | p < 0.05 |
| 20 mg/kg | Stronger Reduction | p < 0.01 | |
| Serum Levels of IL-1β, IL-6, TNF-α | 20 mg/kg | Significant Decrease | p < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: Human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cell line) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT): MH7A cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of Rhodojaponin II (20, 40, and 80 µM) for 24 hours. Subsequently, MTT solution was added to each well, and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 490 nm.
-
Measurement of Inflammatory Mediators: MH7A cells were pre-treated with Rhodojaponin II (10 and 20 µM) for 2 hours and then stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours.
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): The levels in the cell culture supernatants were measured using the Griess reagent and specific ELISA kits, respectively.
-
Cytokine mRNA Expression (qRT-PCR): Total RNA was extracted from the cells, and reverse transcribed into cDNA. Quantitative real-time PCR was performed to measure the mRNA expression levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Matrix Metalloproteinase-1 (MMP-1).
-
Cytokine Protein Concentration (ELISA): The concentrations of IL-1β and IL-6 in the cell culture supernatants were quantified using specific ELISA kits.
-
-
Western Blot Analysis: Cells were treated as described above. Total protein was extracted, and Western blotting was performed to detect the expression levels of proteins involved in the Akt, NF-κB, and TLR4/MyD88 signaling pathways.
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1 mice (8-10 weeks old) were used for the study.
-
Induction of Arthritis: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) was administered 21 days after the primary immunization.[1][2][3][4][5]
-
Treatment: Rhodojaponin II (10 and 20 mg/kg) was administered daily by oral gavage, starting from the day of the booster immunization for 21 consecutive days.
-
Assessment of Arthritis:
-
Arthritis Score: The severity of arthritis in each paw was scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
Paw Thickness: The thickness of the hind paws was measured using a digital caliper.
-
-
Biochemical Analysis: At the end of the treatment period, blood was collected, and the serum levels of IL-1β, IL-6, and TNF-α were measured by ELISA.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the molecular pathways affected by Rhodojaponin II and the overall experimental design.
The presented data strongly suggest a direct correlation between the in vitro and in vivo anti-inflammatory effects of Rhodojaponin II. The compound effectively suppresses the production of key inflammatory mediators in a cellular model of rheumatoid arthritis, and these effects translate to a significant reduction in disease severity in a relevant animal model. The mechanism of action appears to be rooted in the inhibition of the Akt, NF-κB, and TLR4/MyD88 signaling pathways.[6] This comprehensive guide provides a solid foundation for further research and development of Rhodojaponin II as a potential therapeutic agent for inflammatory diseases.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-Induced Arthritis Analysis in Rhbdf2 Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodojaponin II inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Rhodojaponin II and Dexamethasone in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of Rhodojaponin II, a natural diterpenoid, and Dexamethasone (B1670325), a well-established synthetic glucocorticoid. The comparison is based on data from preclinical in vivo and in vitro studies in various inflammation models. While direct head-to-head studies are limited, this guide synthesizes available data to offer insights into their respective mechanisms and potencies.
Executive Summary
Rhodojaponin II has demonstrated significant anti-inflammatory properties, particularly in models of rheumatoid arthritis, by targeting key inflammatory signaling pathways such as NF-κB, Akt, and TLR4/MyD88. Dexamethasone, a potent corticosteroid, exerts broad anti-inflammatory and immunosuppressive effects through its action on the glucocorticoid receptor. This guide presents a compilation of their performance in different inflammation models, including collagen-induced arthritis (CIA) and lipopolysaccharide (LPS)-induced inflammation.
Quantitative Data Comparison
The following tables summarize the quantitative efficacy of Rhodojaponin II and Dexamethasone in various inflammation models based on available preclinical data. It is important to note that these results are from separate studies and not from direct comparative experiments.
Table 1: Efficacy in Collagen-Induced Arthritis (CIA) Model
| Compound | Species | Dosage | Key Findings |
| Rhodojaponin II | Mice | Not Specified | Ameliorated the severity of collagen-induced arthritis by inhibiting inflammation.[1] |
| Dexamethasone | Rats | 0.1 mg/kg (oral) | Inhibited paw swelling and the decrease of bone mineral density.[2] |
| Dexamethasone | Rats | 0.225 or 2.25 mg/kg (SC) | Suppressed paw edema; IL-6 and IL-1β were most sensitive to inhibition.[3][4] |
| Dexamethasone | Rats | 1 mg/kg (IP) | Inhibited the expression of various matrix metalloproteinases (MMPs) and protected against cartilage destruction.[5] |
Table 2: Efficacy in LPS-Induced Inflammation Model
| Compound | Species | Dosage | Key Findings |
| Dexamethasone | Mice | 0.5, 1.5, and 5 mg/kg (PO) | Dose-dependent improvement in survival. 5 mg/kg significantly lowered serum TNF-α and IL-6.[6] |
| Dexamethasone | Mice | Not Specified | Rapid administration inhibited cytokine storm and rescued LPS-treated mice.[1] |
| Dexamethasone | Mice | 10 mg/kg | Protected against LPS-induced lethality and suppressed systemic TNF release.[7] |
Signaling Pathways and Mechanisms of Action
Rhodojaponin II:
Rhodojaponin II exerts its anti-inflammatory effects by inhibiting multiple signaling pathways. In the context of rheumatoid arthritis, it has been shown to suppress the activation of the Akt, nuclear factor-κB (NF-κB), and toll-like receptor 4 (TLR4)/MyD88 pathways in fibroblast-like synoviocytes.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as matrix metalloproteinases.[1]
Dexamethasone:
Dexamethasone, a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR) in the cytoplasm.[8][9] This complex then translocates to the nucleus where it modulates gene expression.[8][9] Its anti-inflammatory effects are achieved through two primary mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1).
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][10]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rodents
This is a widely used experimental model for rheumatoid arthritis.
-
Induction:
-
An emulsion is prepared with type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
On day 0, the emulsion is injected intradermally at the base of the tail of the animal (mouse or rat).
-
A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is typically administered on day 21.
-
-
Treatment:
-
Assessment:
-
The severity of arthritis is monitored by scoring the degree of paw swelling and inflammation.
-
Histopathological analysis of the joints is performed to assess cartilage and bone destruction.
-
Levels of inflammatory cytokines and matrix metalloproteinases in the serum and joint tissues are measured.
-
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to study systemic inflammation and endotoxic shock.
-
Induction:
-
Mice are administered a single intraperitoneal (IP) or intravenous (IV) injection of LPS, a component of the outer membrane of Gram-negative bacteria.
-
-
Treatment:
-
Assessment:
-
Survival rates are monitored over a period of several days.
-
Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured at various time points post-LPS injection.
-
Body weight changes and other clinical signs of sickness are recorded.
-
Conclusion
Both Rhodojaponin II and Dexamethasone demonstrate potent anti-inflammatory effects in preclinical models, albeit through different mechanisms of action. Rhodojaponin II shows promise as a targeted inhibitor of specific inflammatory pathways, particularly relevant in the context of rheumatoid arthritis. Dexamethasone remains a benchmark anti-inflammatory agent with broad and potent effects, valuable in acute and severe inflammatory conditions. The data presented in this guide, while not from direct comparative studies, provides a valuable resource for researchers in the field of inflammation and drug development, highlighting the potential of both natural and synthetic compounds in modulating the inflammatory response. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these two agents.
References
- 1. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 2. Dexamethasone prevents the decrease of bone mineral density in type II collagen-induced rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis II: Mechanistic Pharmacodynamic Model for Dexamethasone Effects in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling corticosteroid effects in a rat model of rheumatoid arthritis II: mechanistic pharmacodynamic model for dexamethasone effects in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 6. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Glucocorticoids limit lipopolysaccharide‐induced lethal inflammation by a double control system | EMBO Reports [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
Head-to-head comparison of Rhodojaponin II and III in neurotoxicity assays
A comprehensive analysis for researchers, scientists, and drug development professionals.
The diterpenoids Rhodojaponin II and Rhodojaponin III, isolated from plants of the Rhododendron genus, are known for their bioactive properties. However, their potential neurotoxicity is a critical consideration for any therapeutic application. This guide provides a head-to-head comparison of their neurotoxic profiles based on available experimental data.
While extensive toxicological data for Rhodojaponin III is available, there is a notable lack of quantitative neurotoxicity studies for Rhodojaponin II in the reviewed scientific literature. This guide therefore presents the detailed neurotoxicity of Rhodojaponin III and discusses the general neurotoxic mechanism of the grayanotoxin class, to which both compounds belong, to infer the potential risks associated with Rhodojaponin II.
Quantitative Neurotoxicity Data
A summary of the available quantitative toxicological data for Rhodojaponin III is presented below. No equivalent data has been identified for Rhodojaponin II in the surveyed literature.
| Compound | Assay | Species | Route of Administration | Value | Reference |
| Rhodojaponin III | LD50 | Mouse | Not Specified | 0.271 mg/kg | [1] |
| LD50 | Mouse | Intraperitoneal | 400 µg/kg (0.4 mg/kg) | [2] | |
| LD50 | Mouse | Oral | 7.609 mg/kg | [3] | |
| Subacute Toxicity | Rodent | Oral | >0.375 mg/kg (adverse effects) | [4] |
Mechanism of Neurotoxicity: Voltage-Gated Sodium Channel Modulation
The primary mechanism of neurotoxicity for grayanotoxins, including Rhodojaponin III, involves their interaction with voltage-gated sodium channels (VGSCs) in neurons.[1][2] These compounds bind to the channels, leading to a persistent state of activation and preventing their inactivation. This sustained influx of sodium ions causes continuous membrane depolarization, leading to uncontrolled neuronal firing, and ultimately, neurotoxic effects. While direct evidence for Rhodojaponin II is scarce, its structural similarity to Rhodojaponin III strongly suggests a similar mode of action.
Caption: Mechanism of Rhodojaponin-induced neurotoxicity via VGSC modulation.
Experimental Protocols
The following is a representative protocol for an in vitro neurotoxicity assay to assess the effects of compounds like Rhodojaponin II and III on neuronal cell viability.
Cell Viability Assay Using MTT
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media and conditions until they reach approximately 80% confluency.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of Rhodojaponin II and Rhodojaponin III in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each compound in the cell culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known neurotoxin).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.
-
Caption: General workflow for in vitro neurotoxicity testing.
Conclusion
The available evidence strongly indicates that Rhodojaponin III is a potent neurotoxin with a mechanism of action centered on the persistent activation of voltage-gated sodium channels. While direct experimental data on the neurotoxicity of Rhodojaponin II is currently lacking, its structural similarity to Rhodojaponin III suggests a comparable neurotoxic potential. The provided LD50 values for Rhodojaponin III highlight the significant toxicity of this compound class, which varies with the route of administration.
Further research, including direct head-to-head in vitro neurotoxicity assays and electrophysiological studies, is imperative to accurately quantify and compare the neurotoxic profiles of Rhodojaponin II and III. Such studies will be crucial for determining the therapeutic index and safety profile of these compounds for any potential clinical development. Researchers are advised to exercise caution and conduct thorough toxicological assessments when working with either of these compounds.
References
Navigating FDA Compliance: A Comparative Guide to Analytical Methods for Rhodojaponin II
For researchers, scientists, and drug development professionals, ensuring that an analytical method conforms to the stringent guidelines set by the U.S. Food and Drug Administration (FDA) is a critical step in the pharmaceutical development pipeline. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Rhodojaponin II against FDA and International Council for Harmonisation (ICH) guidelines, and further contrasts it with other potential analytical techniques.
Rhodojaponin II, a grayanotoxin found in various Rhododendron species, is a compound of interest for its potential pharmacological activities. As with any potential therapeutic agent, robust and reliable analytical methods are paramount for accurate quantification in various matrices, from raw materials to biological samples. The FDA, in alignment with the ICH Q2(R1) guidelines, mandates a thorough validation of analytical procedures to ensure their suitability for their intended purpose.[1][2][3]
Conformance of a UPLC-MS/MS Method to FDA Guidelines
A published UPLC-MS/MS method for the quantification of Rhodojaponin II in rat plasma provides a strong case study for assessing conformance with regulatory expectations.[4][5] The validation parameters of this method are summarized below and compared against typical FDA/ICH acceptance criteria.
| Validation Parameter | UPLC-MS/MS Method Performance for Rhodojaponin II | Typical FDA/ICH Guideline Acceptance Criteria | Conformance Status |
| Specificity/Selectivity | No interference observed at the retention time of Rhodojaponin II. | The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Conforms |
| Linearity (r) | r = 0.9991 | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient > 0.99 is generally considered acceptable. | Conforms |
| Range | 2 - 1250 ng/mL | The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Conforms |
| Accuracy (% Recovery) | 88% - 115% | For drug substance, typically 98.0% - 102.0%. For drug product, typically 97.0% - 103.0%. For biological samples, a wider range is often acceptable. | Conforms |
| Precision (%RSD) | Intraday and Interday precision < 15% | For drug substance and drug product, RSD ≤ 2% is often expected. For biological samples, RSD ≤ 15% is generally acceptable. | Conforms |
| Limit of Quantitation (LOQ) | 2 ng/mL | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Conforms |
| Stability | Stable for 30 days at -20°C and 24 hours at room temperature. | The stability of the analyte in the sample and the stability of the standard solutions should be evaluated. | Conforms |
Comparative Analysis of Analytical Methods for Rhodojaponin II
While the UPLC-MS/MS method demonstrates excellent performance, other analytical techniques could potentially be employed for the analysis of Rhodojaponin II. The following table compares the validated UPLC-MS/MS method with projected performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, based on their general capabilities and applications for similar compounds.
| Feature | UPLC-MS/MS (Validated) | HPLC-UV (Projected) | GC-MS (Projected) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on chromophore and chromatographic separation) | High (based on mass fragmentation patterns) |
| Sensitivity | Very High (LOQ of 2 ng/mL) | Low to Moderate | Moderate to High |
| Speed | Fast (run time of 6 minutes) | Moderate | Moderate to Slow |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Low to Moderate | High |
| Sample Preparation | Simple protein precipitation. | May require more extensive cleanup to remove interfering substances. | Requires derivatization to increase volatility. |
| Robustness | Generally robust, but can be sensitive to matrix effects. | Generally very robust. | Can be less robust due to the derivatization step and potential for thermal degradation. |
| Suitability for Pharmaceutical Analysis | Excellent for both quantitative and qualitative analysis in complex matrices. | Suitable for routine quality control of drug substances and products where high sensitivity is not required. | Less common for non-volatile compounds like Rhodojaponin II, but can be used for identification and quantification. |
Experimental Protocols
Detailed Protocol for UPLC-MS/MS Method[4][5]
-
Chromatographic System: UPLC system coupled with a tandem mass spectrometer.
-
Column: UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: To 50 µL of plasma, add 200 µL of acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C. Inject the supernatant.
Generalized Protocol for a Hypothetical HPLC-UV Method
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: To be determined based on the UV spectrum of Rhodojaponin II.
-
Sample Preparation: Dissolution in a suitable solvent, followed by filtration. For complex matrices, solid-phase extraction (SPE) may be necessary.
Generalized Protocol for a Hypothetical GC-MS Method
-
Chromatographic System: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: A temperature gradient to ensure separation of the derivatized analyte from other components.
-
Ionization Mode: Electron Impact (EI).
-
Sample Preparation: Extraction of Rhodojaponin II from the matrix, followed by derivatization (e.g., silylation) to make the analyte volatile.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the analytical method validation workflow and a potential signaling pathway for Rhodojaponin II.
Caption: FDA Analytical Method Validation Workflow.
Caption: Proposed Signaling Pathway of Rhodojaponin II.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 3. database.ich.org [database.ich.org]
- 4. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Rhodojaponin II (Standard)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Rhodojaponin II (Standard). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Rhodojaponin II is presented below. This information is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 26116-89-2[1] |
| Molecular Formula | C22H34O7[1][2] |
| Molecular Weight | 410.5 g/mol [2] |
| Appearance | Solid (specific color and form not detailed in provided results) |
| Solubility | Information not available in the provided search results. |
| Synonyms | Grayanotoxane-5,6,10,14,16-pentol, 2,3-epoxy-, 6-acetate, (2beta,3beta,6beta,14R)-[2] |
Toxicological Information and Hazard Identification
Rhodojaponin II is a toxic compound requiring careful handling. The primary hazards are summarized below.
| Hazard Class | Description |
| Acute Oral Toxicity | Harmful if swallowed[3]. Toxic symptoms can include nausea, vomiting, diarrhea, bradycardia, hypotension, dyskinesia, and dyspnea, which may be fatal in severe cases[4]. |
| Skin Corrosion/Irritation | Causes severe skin burns[3]. |
| Eye Damage/Irritation | Causes severe eye damage[3]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[3]. |
Exposure Limits: Specific occupational exposure limits (e.g., PEL, TLV) for Rhodojaponin II are not available in the provided search results. Therefore, it is imperative to handle this compound with stringent safety measures to minimize any potential exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Rhodojaponin II to prevent exposure.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) of a suitable thickness (>0.45mm for industrial use) should be worn[5]. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required[6]. A face shield must be worn in addition to goggles when there is a risk of splashing[6]. |
| Body Protection | A lab coat or a chemical-resistant apron should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit or coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate filter should be used. |
Safe Handling and Operational Plan
A systematic approach to handling Rhodojaponin II is essential for laboratory safety.
Workflow for Handling Rhodojaponin II
Caption: Workflow for the safe handling of Rhodojaponin II.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and this guide before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated workspace, preferably a certified chemical fume hood, by clearing it of unnecessary items and ensuring it is clean.
-
-
Handling:
-
When weighing the solid, use a microbalance within a fume hood to minimize the risk of inhaling dust particles.
-
Use dedicated, clean spatulas and weighing boats.
-
If preparing a solution, slowly add the weighed Rhodojaponin II to the solvent to avoid splashing.
-
-
Post-Handling:
-
After handling, decontaminate all equipment and the work surface with an appropriate solvent and then soap and water.
-
Store Rhodojaponin II in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap[3]. Seek medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist[3].
-
Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area thoroughly.
Disposal Plan
Rhodojaponin II and any contaminated materials must be disposed of as hazardous waste.
Disposal Workflow for Rhodojaponin II
Caption: Disposal workflow for Rhodojaponin II waste.
Disposal Protocol:
-
Waste Segregation: Do not mix Rhodojaponin II waste with other waste streams.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for all Rhodojaponin II waste. This includes unused compounds, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.
-
Rinsate Collection: The first rinse of any container that held Rhodojaponin II must be collected and disposed of as hazardous waste[7]. For highly toxic chemicals, the first three rinses should be collected[7].
-
Final Disposal: The waste must be disposed of through a licensed hazardous waste disposal company. The preferred method of destruction is high-temperature incineration[8]. Do not dispose of Rhodojaponin II down the drain or in regular trash, as it is very toxic to aquatic life[3][8].
References
- 1. CAS 26116-89-2 | Rhodojaponin II [phytopurify.com]
- 2. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. quora.com [quora.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. health.qld.gov.au [health.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
